CO probe 1
Description
Properties
IUPAC Name |
2',7'-dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2O5/c1-3-9-30-23-13-21-17(11-19(23)27)26(16-8-6-5-7-15(16)25(29)33-26)18-12-20(28)24(31-10-4-2)14-22(18)32-21/h3-8,11-14H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDPDHOQNTZXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of CO Probe 1
For researchers, scientists, and drug development professionals, understanding the tools available for detecting and quantifying biological molecules is paramount. Carbon monoxide (CO), once known only for its toxicity, is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] CO Probe 1 (COP-1) has emerged as a valuable fluorescent tool for the selective detection of CO in biological systems.[1][2][3][4] This guide provides a detailed overview of its mechanism of action, experimental protocols, and applications in studying CO-related signaling pathways.
Core Mechanism of Action
This compound is a "turn-on" fluorescent probe, meaning its fluorescence is significantly quenched in its native state and is dramatically enhanced upon reaction with carbon monoxide.[1] The activation mechanism is a sophisticated chemical transformation mediated by palladium.[1][2][3][5]
The probe's design typically consists of a fluorophore, such as fluorescein or boron-dipyrromethene (BODIPY), whose fluorescence is silenced by a protecting group.[1][3][5] This quenching is often achieved through a heavy-atom effect exerted by a palladium (Pd) atom complexed to the probe.[2][3] The detection of CO relies on a palladium-catalyzed reaction, such as the Tsuji-Trost reaction or a similar carbonylation process.[1][5]
The key steps of the mechanism are as follows:
-
Reduction of Palladium: In the presence of carbon monoxide, Palladium(II) (from a source like PdCl₂) is reduced to Palladium(0).[5]
-
Catalytic Cycle Initiation: The resulting Palladium(0) complex then catalyzes the cleavage of a protecting group (often an allyl ether) from the fluorophore.[5]
-
Fluorescence Activation: The removal of this quenching/protecting group liberates the free fluorophore, leading to a substantial increase in its fluorescence emission upon excitation.[5]
This reaction is highly selective for CO, with minimal interference from other biologically relevant reactive oxygen, nitrogen, or sulfur species, making it a robust tool for cellular and in vivo imaging.[2]
Visualizing the Mechanism of Action
The following diagram illustrates the activation cascade of this compound.
Caption: Activation mechanism of this compound.
Quantitative Data Summary
The performance of this compound can be quantified by several key parameters. The following table summarizes the available data from various sources.
| Parameter | Value | Biological System | Reference |
| Fluorescence Enhancement | ~150-fold | In vitro | [5] |
| ~10-fold | In vitro (BODIPY version) | [3] | |
| Response Time | < 20 minutes | In vitro | [5] |
| ~10 minutes (2-fold increase) | In vitro | [3] | |
| Excitation Wavelength (Ex) | 493 nm | In vitro | [5] |
| Minimum Detectable CO Concentration | 1 µM | In vitro | [3] |
| 0.345 µM (LOD at 90 min) | In vitro (using CORM-3) | [6] | |
| Working Concentration | 1 µM | Living cells | [5] |
| 4 µM | Isolated brains | [6] |
Experimental Protocols
The following are generalized protocols for the use of this compound in cellular imaging experiments, synthesized from available data.[5][6]
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent like DMSO. Store at -20°C.
-
PdCl₂ Stock Solution: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent.
-
Working Solution: On the day of the experiment, dilute the stock solutions to the desired final concentration in a suitable buffer (e.g., PBS) or cell culture medium. For cellular experiments, a final concentration of 1-10 µM for both the probe and PdCl₂ is common.
2. Cellular Imaging Protocol:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.
-
Experimental Groups:
-
Control Group: Cells incubated with this compound only.
-
Experimental Group: Cells pre-treated with a CO source (e.g., a CO-releasing molecule like CORM-3) or stimulated to produce endogenous CO, followed by incubation with this compound and PdCl₂.
-
-
Probe Incubation:
-
Washing: After incubation, wash the cells three times with PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 490 nm and emission in the green channel).
Experimental Workflow Visualization
The diagram below outlines a typical workflow for a cell-based CO detection experiment using this compound.
Caption: General experimental workflow for CO detection.
Application in Signaling Pathway Research
This compound does not have its own mechanism of action within a signaling pathway. Instead, it is a tool to visualize and quantify CO, which is a key signaling molecule. For example, CO is known to be generated endogenously by heme oxygenase (HO) enzymes and can modulate the activity of various downstream targets, including soluble guanylate cyclase (sGC), leading to cGMP production and subsequent physiological effects.
The following diagram depicts a simplified signaling pathway where CO acts as a retrograde messenger, a process that can be studied using this compound.[6]
Caption: CO as a retrograde messenger in neurotransmission.
By using this compound, researchers can visualize the spatial and temporal dynamics of CO production in the postsynaptic neuron following specific stimuli, and correlate this with downstream events such as presynaptic dopamine release.[6] This provides a powerful method for dissecting the role of CO in complex signaling networks.
References
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
A Technical Guide to CO Probe 1: A Fluorescent Tool for Carbon Monoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CO Probe 1 (COP-1), a widely utilized fluorescent probe for the detection of carbon monoxide (CO) in biological systems. This document details the probe's mechanism of action, presents key quantitative data, offers detailed experimental protocols, and visualizes critical processes to facilitate its effective application in research and drug development.
Introduction
Carbon monoxide, once known primarily for its toxicity, is now recognized as a crucial endogenous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and hydrogen sulfide (H₂S). It plays a significant role in a variety of physiological and pathological processes, including inflammation, vascular function, and neurotransmission. The study of CO's multifaceted roles in biology has been significantly advanced by the development of molecular probes capable of its selective detection in living systems. This compound (COP-1) has emerged as a valuable tool for the real-time imaging of CO in live cells due to its high selectivity and rapid, turn-on fluorescent response.[1][2]
Mechanism of Action: Palladium-Mediated Tsuji-Trost Reaction
The functionality of this compound is based on a palladium-mediated Tsuji-Trost reaction.[1][3] The probe itself consists of a fluorescein molecule whose hydroxyl group is protected by an allyl ether moiety, rendering it non-fluorescent. In the presence of palladium(II) chloride (PdCl₂) and carbon monoxide, a catalytic reaction is initiated. Carbon monoxide reduces Pd(II) to palladium(0) (Pd(0)). This catalytically active Pd(0) species then cleaves the allyl ether protecting group from the fluorescein scaffold. This deprotection releases the highly fluorescent fluorescein molecule, resulting in a significant "turn-on" fluorescence signal that can be readily detected.[3]
References
An In-depth Technical Guide to CO Probe 1: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of "CO Probe 1," a widely utilized fluorescent probe for the detection of carbon monoxide (CO) in biological systems. This document details its synthesis, characterization, and the experimental protocols for its application in cellular imaging.
Introduction
Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a significant role in a variety of physiological and pathological processes, including inflammation, vascular function, and cancer.[1][2] The ability to detect and quantify CO in living cells is paramount to understanding its complex biological roles. This compound, an allyl fluorescein ether-based sensor, has emerged as a valuable tool for the real-time imaging of CO in live cells due to its high selectivity, sensitivity, and rapid fluorescence turn-on response.[3][4]
Mechanism of Action
This compound operates via a palladium-mediated Tsuji-Trost reaction.[4][5] In its native state, the fluorescein core is rendered non-fluorescent by the presence of an allyl ether protecting group. The detection mechanism is a two-step process:
-
Reduction of Palladium: In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0).[4]
-
Allyl Group Cleavage: The generated Pd(0) catalyzes the cleavage of the allyl ether protecting group from the fluorescein scaffold.[4]
This deprotection releases the highly fluorescent fluorescein molecule, resulting in a significant "turn-on" fluorescence signal that is proportional to the concentration of CO.[4]
Figure 1: Mechanism of CO detection by this compound.
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is a straightforward one-step reaction from commercially available starting materials.[2]
Materials and Reagents:
-
Fluorescein
-
Potassium Carbonate (K₂CO₃)
-
Allyl Bromide
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of fluorescein (1.00 g, 3.0 mmol) in 5 mL of DMF, add K₂CO₃ (1.46 g, 10.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (0.52 mL, 6.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 6 hours.
-
After the reaction is complete, pour the mixture into 50 mL of water.
-
Extract the aqueous solution three times with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent to yield this compound as a white solid.
Characterization Data
The key quantitative characteristics of this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | ~493 nm | [4] |
| Emission Wavelength (λem) | ~525 nm (Green) | [2] |
| Fluorescence Enhancement | ~150-fold | [4] |
| Response Time | < 20 minutes | [4] |
| Detection Limit | 30.8 nM - 78 nM | [6][7] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Molar Mass | 412.43 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 242 µL of dimethyl sulfoxide (DMSO). Store aliquots at -20°C, protected from light.[2]
-
Palladium Chloride (PdCl₂) Stock Solution (10 mM): Prepare a stock solution of PdCl₂ in a suitable solvent (e.g., water or DMSO).
-
Carbon Monoxide Releasing Molecule (CORM-3) Stock Solution (10 mM): Prepare a fresh stock solution of CORM-3 in DMSO or cell culture medium immediately before use.
Live Cell Imaging of Exogenous CO
This protocol is designed for the detection of CO released from an external source, such as a CORM.
Figure 2: Workflow for imaging exogenous CO in live cells.
Procedure:
-
Plate cells (e.g., HeLa cells) in a suitable imaging dish or plate and culture overnight.[2]
-
Remove the culture medium and pre-incubate the cells with the desired concentration of CORM-3 (e.g., 1-10 µM) in cell culture medium for 30 minutes at 37°C.[4]
-
Remove the CORM-3 containing medium.
-
Incubate the cells with a mixture of this compound (1 µM) and PdCl₂ (1 µM) in cell culture medium for 30 minutes at 37°C.[4]
-
Wash the cells three times with phosphate-buffered saline (PBS).[4]
-
Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation at 450-480 nm and emission at 525 nm).[2]
Live Cell Imaging of Endogenous CO
This protocol is adapted for detecting CO produced intracellularly, for example, through the activity of heme oxygenase (HO-1).
Procedure:
-
Plate cells in a suitable imaging dish or plate and culture overnight.
-
Pre-treat cells with an inducer of endogenous CO production, such as hemin (e.g., 100 µM), for an appropriate duration (e.g., 4-8 hours) at 37°C.[4]
-
Remove the induction medium.
-
Incubate the cells with a mixture of this compound (1 µM) and PdCl₂ (1 µM) in cell culture medium for 30 minutes at 37°C.[4]
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope.
CO Signaling Pathways
CO exerts its biological effects through various signaling pathways. A simplified overview is presented below, highlighting key targets.
Figure 3: Simplified overview of CO signaling pathways.
Selectivity
This compound exhibits high selectivity for CO over other biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and biothiols. Studies have shown minimal to no fluorescence response when the probe is exposed to species such as:
-
Nitric oxide (NO)
-
Hydrogen sulfide (H₂S)
-
Hydrogen peroxide (H₂O₂)
-
Hypochlorite (ClO⁻)
-
Peroxynitrite (ONOO⁻)
-
Cysteine (Cys)
-
Glutathione (GSH)[2]
Conclusion
This compound is a robust and reliable tool for the fluorescent detection of carbon monoxide in living cells. Its straightforward synthesis, well-characterized photophysical properties, and high selectivity make it an invaluable asset for researchers investigating the diverse roles of CO in health and disease. The detailed protocols provided in this guide offer a foundation for the successful application of this probe in a variety of experimental contexts.
References
- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Fluorescein Ethers as Promising Fluorescent Probes for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel red emission fluorescent probe for monitoring carbon monoxide in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A fluorescent probe for carbon monoxide based on allyl ether rather than allyl ester: A practical strategy to avoid the interference of esterase in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
CO Probe 1: A Technical Guide to its Fluorescence Turn-On Mechanism for Carbon Monoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence turn-on mechanism of CO Probe 1 (COP-1), a pivotal tool for the selective detection of carbon monoxide (CO) in biological systems. This document outlines the probe's core signaling pathway, presents key quantitative data, and offers detailed experimental protocols for its synthesis and application.
Introduction
Carbon monoxide, once known primarily for its toxicity, is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. The study of its intricate roles has been significantly advanced by the development of molecular probes capable of detecting CO in living cells. This compound (COP-1), developed by Michel, Lippert, and Chang, is a first-generation fluorescent probe that exhibits a robust "turn-on" fluorescence response upon selective reaction with CO.[1][2][3] This guide delves into the chemical principles and practical applications of COP-1.
Core Signaling Pathway and Turn-On Mechanism
The fluorescence of COP-1 is initially in a quenched or "off" state due to the presence of a palladium (Pd) atom.[4] The turn-on mechanism is predicated on a palladium-mediated oxidative carbonylation reaction.[1][2][3][4]
Mechanism Steps:
-
Quenched State: In its native state, COP-1 consists of a BODIPY (boron-dipyrromethene) fluorophore attached to a cyclometalated aryl-palladium(II) complex. The heavy palladium atom effectively quenches the fluorescence of the BODIPY dye.[4]
-
CO Reaction: Upon encountering carbon monoxide, the palladium center undergoes an oxidative carbonylation reaction. This involves the insertion of a CO molecule into the aryl-palladium bond.
-
Product Formation and Fluorescence "Turn-On": This carbonylation leads to the formation of a highly fluorescent amino acid species and the concomitant release of palladium from the fluorophore.[3] The removal of the palladium quencher restores the fluorescence of the BODIPY dye, resulting in a significant increase in fluorescence intensity.[4]
Quantitative Data
The photophysical properties of COP-1 and its carbonylated product are summarized below. The probe exhibits a significant enhancement in fluorescence upon reaction with CO.
| Property | COP-1 (pre-CO) | COP-1 Product (post-CO) | Reference |
| Excitation Maximum (λex) | ~475 nm | ~475 nm | [5] |
| Emission Maximum (λem) | ~515 nm | ~515 nm | [5] |
| Fluorescence Quantum Yield (Φ) | Low | High | [6] |
| Fluorescence Enhancement | - | ~10-fold | [4][7] |
Note: Specific quantum yield values were determined using fluorescein as a standard, as mentioned in the supporting information of the primary literature, but are not explicitly stated as numerical values in the readily available search results.
Experimental Protocols
Synthesis of this compound (COP-1)
The synthesis of COP-1 involves a multi-step process culminating in the formation of the cyclometalated palladium-BODIPY complex. The detailed synthesis and characterization can be found in the supporting information of Michel et al., 2012, J. Am. Chem. Soc..[1][6] A general outline is provided below.
Workflow for COP-1 Synthesis:
In Vitro Fluorescence Assay for CO Detection
This protocol describes the general procedure for evaluating the fluorescence response of COP-1 to CO in a buffered solution.
Materials:
-
COP-1 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
CO source (e.g., CO-releasing molecule (CORM) or CO-saturated buffer)
-
Fluorometer
Procedure:
-
Prepare a solution of COP-1 in PBS at the desired final concentration (e.g., 1 µM).
-
Record the baseline fluorescence spectrum of the COP-1 solution (excitation at ~475 nm, emission scan from 490 to 650 nm).[5]
-
Introduce the CO source to the cuvette.
-
Immediately begin recording fluorescence spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the increase in fluorescence intensity at ~515 nm.
-
Continue measurements until the fluorescence signal plateaus.
Live Cell Imaging of Carbon Monoxide
This protocol outlines the steps for using COP-1 to visualize CO in living cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
COP-1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
CO source (e.g., CORM-3) or experimental conditions to induce endogenous CO production
-
Confocal microscope
Workflow for Live Cell Imaging:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells using a palladium-mediated carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probe for Selective Imaging of Carbon Monoxide in Living Cells Using Palladium-Mediated Carbonylation - Available technology for licensing from the University of California, Berkeley [techtransfer.universityofcalifornia.edu]
- 4. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Illuminating the Messenger: A Technical Guide to Carbon Monoxide Probes in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathological processes.[1] Its functions as a signaling molecule in the cardiovascular, nervous, and immune systems have opened new avenues for therapeutic intervention and drug development.[2][3][4] The development of sophisticated molecular probes has been instrumental in unraveling the complex biology of CO, allowing for its real-time detection and imaging in living systems.[1][5] This technical guide provides an in-depth overview of the biological applications of carbon monoxide probes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.
The Rise of Carbon Monoxide as a Signaling Molecule
Endogenous CO is primarily produced through the enzymatic degradation of heme by heme oxygenase (HO) enzymes.[6] It participates in cellular signaling through various mechanisms, most notably by activating soluble guanylate cyclase (sGC) and modulating the activity of mitogen-activated protein kinases (MAPKs).[6][7] These interactions underscore CO's involvement in processes such as vasodilation, anti-inflammation, and cytoprotection.[6][7] The transient and localized nature of CO signaling necessitates the use of highly sensitive and specific probes for its study.
A Toolkit of Light: Fluorescent Probes for Carbon Monoxide Detection
A variety of fluorescent probes have been engineered to detect CO with high specificity and sensitivity. These probes typically operate on a "turn-on" mechanism, where the fluorescence is initially quenched and is restored upon reaction with CO. The design of these probes often leverages palladium-mediated reactions, such as the Tsuji-Trost reaction or carbonylation, where the palladium complex is removed in the presence of CO, thus activating the fluorophore.[5][8]
Key Classes of Carbon Monoxide Probes:
-
Palladium-Based Probes: These are the most common type of CO probes. A prime example is COP-1 (Carbon Monoxide Probe-1) , which utilizes a palladium-mediated carbonylation reaction to release a fluorescent BODIPY dye.[2][3][8]
-
Fluorescein-Based Probes: Probes like FL-CO-1 employ a fluorescein scaffold and also rely on palladium-mediated deallylation for CO detection, offering a ratiometric response.
-
BODIPY-Based Probes: These probes are valued for their sharp absorption and emission peaks, high quantum yields, and good photostability.[1][9][10] They can be designed for near-infrared (NIR) imaging, which allows for deeper tissue penetration and reduced background fluorescence.[11][12]
The selection of a suitable probe depends on the specific experimental requirements, including the desired sensitivity, wavelength of operation, and the biological system under investigation.
Quantitative Comparison of Carbon Monoxide Probes
The efficacy of a fluorescent probe is determined by several key photophysical and chemical parameters. The following table summarizes the quantitative data for a selection of commonly used CO probes to facilitate comparison.
| Probe Name | Fluorophore Class | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Response Time |
| COP-1 | BODIPY | ~488 | ~515 | ~0.8 | ~10-50 µM | Minutes to hours |
| FL-CO-1 | Fluorescein | ~490 | ~515 | Not reported | 37 nM[13] | < 30 minutes[7] |
| BODIPY-CO | BODIPY | ~655[10] | ~745[10] | Not reported | 45 nM[10] | ~30 minutes[10] |
| NIR-CO Probe | Near-Infrared Dye | ~650-700 | ~700-850 | Not reported | 33 nM - 38 nM[10] | ~30 minutes |
| CDCI-CO | Coumarin-dicyanoisophorone | Not specified | 710 | Not reported | 33 nM[14] | Rapid |
| ANRP | Nile Red | 543 | 600-700 | Not reported | 0.23 µM[15] | Fast[15] |
| PEC | BODIPY | Not specified | Not specified | Not reported | Not specified | Not specified |
Key Signaling Pathways of Carbon Monoxide
Carbon monoxide exerts its biological effects by modulating specific signaling cascades. Understanding these pathways is crucial for interpreting the results obtained from CO probe experiments.
The sGC-cGMP Signaling Pathway
One of the primary targets of CO is soluble guanylate cyclase (sGC), a heme-containing enzyme.[6] The binding of CO to the heme moiety of sGC leads to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16][17] cGMP acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn mediates various physiological responses including smooth muscle relaxation and neurotransmission.[16]
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
CO can also modulate the activity of the MAPK family of proteins, which are key regulators of cell proliferation, differentiation, and apoptosis. Specifically, CO has been shown to activate the p38 MAPK pathway, which can lead to anti-inflammatory and anti-apoptotic effects.[2][18] This activation can occur through various upstream kinases and is often dependent on the cellular context.
Experimental Protocols
The successful application of CO probes requires meticulous experimental design and execution. Below are detailed protocols for the synthesis of a representative probe and for live-cell imaging of CO.
Synthesis of a BODIPY-Based CO Probe
This protocol describes a general synthesis route for a BODIPY-based fluorescent probe for CO, adapted from literature procedures.[1][9]
Materials:
-
Appropriate pyrrole and aldehyde precursors
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Base (e.g., triethylamine - TEA or diisopropylethylamine - DIPEA)
-
Palladium catalyst and ligands for functionalization
-
Anhydrous solvents (e.g., dichloromethane - DCM, tetrahydrofuran - THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
BODIPY Core Synthesis:
-
Dissolve the pyrrole and aldehyde precursors in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid - TFA) and stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Add the oxidizing agent (e.g., DDQ) and continue stirring for another 1-2 hours.
-
Add an excess of the base (e.g., TEA) followed by BF3·OEt2 and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the BODIPY core.
-
-
Functionalization with CO-Reactive Group:
-
Dissolve the purified BODIPY core in an appropriate anhydrous solvent.
-
Add the palladium catalyst, ligand, and the reagent containing the CO-reactive moiety (e.g., an allyl carbonate).
-
Stir the reaction at the appropriate temperature until completion.
-
Work up the reaction and purify the final probe by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized probe using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Live-Cell Imaging of Carbon Monoxide
This protocol provides a general procedure for imaging intracellular CO using a fluorescent probe in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, RAW 264.7)
-
Complete cell culture medium
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
CO fluorescent probe stock solution (typically in DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Inducers of endogenous CO production (optional, e.g., hemin, lipopolysaccharide - LPS)
-
Fluorescence or confocal microscope equipped with appropriate filters and a live-cell imaging chamber
Procedure:
-
Cell Culture:
-
Culture cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto imaging-compatible plates at an appropriate density and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of the CO probe in imaging buffer at the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging buffer to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
-
Induction of Endogenous CO (Optional):
-
To study endogenous CO production, treat the cells with an inducer (e.g., hemin or LPS) for the desired time before or after probe loading, depending on the experimental design.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage within a live-cell imaging chamber maintained at 37°C and 5% CO2.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific probe.
-
Capture images at different time points to monitor dynamic changes in CO levels.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around the cells.
-
Normalize the fluorescence intensity to a control group or a baseline measurement.
-
Future Perspectives
The field of carbon monoxide probes is continuously evolving, with ongoing efforts to develop probes with improved properties such as greater sensitivity, faster response times, and longer emission wavelengths for deep-tissue imaging.[5][11] The integration of these advanced probes with cutting-edge microscopy techniques will undoubtedly provide deeper insights into the intricate roles of CO in health and disease, paving the way for the development of novel CO-based therapeutics.[2][4] This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the multifaceted world of carbon monoxide biology.
References
- 1. BODIPY Based OFF-ON Fluorescent Probe for Endogenous Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06052J [pubs.rsc.org]
- 11. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A cell membrane-anchored fluorescent probe for monitoring carbon monoxide release from living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. cusabio.com [cusabio.com]
- 17. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Evolution of Seeing the Silent Killer: A Technical Guide to Fluorescent Carbon Monoxide Sensors
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known only as a toxic gas, is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes. This paradigm shift has fueled the development of sophisticated tools to detect and quantify CO in biological systems. Among these, fluorescent sensors have emerged as a powerful modality, offering high sensitivity, selectivity, and the ability to visualize CO in real-time within living cells and organisms. This technical guide provides an in-depth exploration of the history, development, and core principles of fluorescent CO sensors, tailored for researchers and professionals in the scientific and drug development fields.
A Brief History: From Toxicity to Signaling
The story of CO sensing is intrinsically linked to our understanding of its biological role. Initially, the focus was on detecting toxic levels of CO in the environment and in cases of poisoning. Early methods were often colorimetric or based on the affinity of CO for hemoglobin. However, the discovery of endogenous CO production and its role in signaling pathways, akin to nitric oxide (NO), created a demand for more sensitive and specific detection methods suitable for biological research.[1][2][3] This need spurred the development of the first generation of fluorescent probes for CO.
The seminal work in this area often involved the use of transition metals, particularly palladium, which has a high affinity for CO.[4][5] The initial designs of fluorescent CO sensors were primarily "turn-on" probes, where the fluorescence is initially quenched and then restored upon reaction with CO.[4] This approach offered a significant improvement in signal-to-noise ratio compared to "turn-off" sensors.
Core Chemistries and Design Principles
The development of fluorescent CO sensors has been driven by innovative chemical strategies. The majority of these probes are based on small organic molecules and can be broadly categorized by their sensing mechanism and fluorophore platform.
Palladium-Mediated Reactions: The Workhorse of CO Sensing
Palladium chemistry has been central to the design of a large number of fluorescent CO probes.[4][5] Two primary palladium-mediated reactions have been extensively utilized:
-
Tsuji-Trost Reaction: This reaction involves the palladium-catalyzed cleavage of an allyl group. In the context of CO sensors, a fluorophore is "caged" with an allylcarbonate or allylcarbamate group, rendering it non-fluorescent. In the presence of CO, Pd(II) is reduced to Pd(0), which then catalyzes the removal of the allyl group, liberating the fluorophore and "turning on" the fluorescence.[1] This has been a widely adopted and versatile strategy.[1]
-
Palladium-Mediated Carbonylation: This approach utilizes the insertion of CO into a palladium-carbon or palladium-heteroatom bond.[4][5] In a common design, a fluorophore is part of a palladacycle, where the palladium atom quenches the fluorescence through a heavy-atom effect. The reaction with CO leads to the expulsion of the palladium atom and the restoration of fluorescence.[5][6]
Other Sensing Strategies
While palladium-based sensors are prevalent, other chemistries have also been explored:
-
Reduction of Metal Centers: Some probes utilize the reducing ability of CO to change the oxidation state of a metal ion (e.g., Cu(II) to Cu(I)), which in turn modulates the fluorescence of a linked fluorophore.
-
Nucleophilic Addition: Probes have been designed where CO acts as a nucleophile, leading to a structural change in the probe that results in a change in its fluorescent properties.
Fluorophore Platforms: The Emissive Core
The choice of fluorophore is critical to the performance of a CO sensor, dictating its photophysical properties such as brightness, photostability, and spectral range. A variety of fluorophores have been employed, each with its own advantages:
-
Coumarins: These are popular due to their high quantum yields and sensitivity to the microenvironment.[1]
-
Naphthalimides: Known for their good photostability and large Stokes shifts, naphthalimide-based probes are well-suited for bioimaging.[1]
-
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are characterized by their sharp emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity.[2]
-
Near-Infrared (NIR) Dyes: For in vivo imaging, NIR fluorophores are highly desirable due to their deep tissue penetration and reduced background autofluorescence.[1][2]
Quantitative Performance of Fluorescent CO Sensors
The selection of a fluorescent CO sensor for a specific application depends on its performance characteristics. The following tables summarize key quantitative data for a selection of representative probes from the literature.
Table 1: Performance of "Turn-On" Fluorescent CO Sensors
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Reference |
| COP-1 | BODIPY | 488 | 515 | 27 | - | - | < 1 h | [4] |
| FL-CO-1 | Fluorescein | 490 | 515 | 25 | - | 37 nM | < 10 min | [7] |
| CDCI-CO | Coumarin-Dicyanoisophorone | 488 | 710 | 222 | - | 33 nM | < 5 min | [8] |
| BODIPY-CO | BODIPY | 655 | 745 | 90 | - | 45 nM | < 20 min | [2] |
Table 2: Performance of Ratiometric Fluorescent CO Sensors
| Probe Name | Fluorophore | Excitation (nm) | Emission Ratio | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Reference |
| Ratio-CO | Naphthalimide | 410 | I535/I450 | - | - | 17.9 nM | < 30 min | [1] |
| THBTA-CO | AIE-active | 488 | I535/I630 | - | - | - | - | [9] |
| BTCV-CO | AIE-active | 488 | I546/I710 | - | - | 30.8 nM | < 10 min | [3] |
Table 3: Performance of Near-Infrared (NIR) and Two-Photon Fluorescent CO Sensors
| Probe Name | Type | Fluorophore | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Reference |
| NIR-CO Probe | NIR | Hemicyanine | 710 | 762 | 52 | 38 nM | [1] |
| MPVC-I | Two-Photon | Carbazole | 800 (2P) | 520 | - | - | [1] |
| Coumarin-Benzopyran Probe | Two-Photon, Ratiometric | Coumarin-Benzopyran | 820 (2P) | - | - | - | [1] |
Detailed Experimental Protocols
The successful application of fluorescent CO sensors relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
General Synthesis Protocol for a Palladium-Based "Turn-On" CO Sensor (Based on COP-1)
This protocol is a generalized representation based on the synthesis of COP-1 and similar palladium-BODIPY complexes.
Materials:
-
BODIPY-I (iodinated BODIPY precursor)
-
Pd(OAc)2 (Palladium(II) acetate)
-
K2CO3 (Potassium carbonate)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve BODIPY-I (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add Pd(OAc)2 (1.2 equivalents) and K2CO3 (2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and DCM as the eluent to yield the final palladium-BODIPY probe.
-
Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for In Vitro Evaluation of a Fluorescent CO Sensor
Materials:
-
Fluorescent CO probe stock solution (e.g., 1 mM in DMSO)
-
CO-releasing molecule (CORM) or a saturated solution of CO gas
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS (pH 7.4).
-
To different wells of a 96-well plate, add the probe solution.
-
Add varying concentrations of the CO source (CORM or CO-saturated solution) to the wells. Include a control well with no CO source.
-
Incubate the plate at 37 °C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.
-
To test for selectivity, add other biologically relevant reactive species (e.g., H2O2, NO, H2S) to separate wells containing the probe and measure the fluorescence response.
-
The detection limit is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear regression of fluorescence intensity versus CO concentration.
General Protocol for Live Cell Imaging of CO
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent CO probe
-
CO-releasing molecule (CORM) or a CO donor
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Culture the cells to the desired confluency on a suitable imaging dish.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with the fluorescent CO probe (e.g., 1-10 µM in serum-free medium) for 30-60 minutes at 37 °C in a CO2 incubator.
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh cell culture medium to the cells.
-
To induce CO production or introduce exogenous CO, treat the cells with a CORM or other CO donor for a specific time.
-
Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the probe.
-
Acquire images before and after the addition of the CO source to observe the change in fluorescence.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental steps is crucial for understanding the application of fluorescent CO sensors. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: Signaling pathway for a "turn-on" fluorescent CO sensor based on the Tsuji-Trost reaction.
Caption: Signaling pathway for a "turn-on" fluorescent CO sensor based on palladium-mediated carbonylation.
Caption: Experimental workflow for live cell imaging of carbon monoxide using a fluorescent probe.
Future Perspectives
The field of fluorescent CO sensors continues to evolve, with ongoing efforts to develop probes with improved properties. Key areas of future development include:
-
Two-Photon Probes: These offer deeper tissue penetration and reduced phototoxicity, making them ideal for in vivo imaging in complex organisms.[1]
-
Ratiometric Sensors: By providing a built-in correction for environmental effects and probe concentration, ratiometric probes offer more quantitative and reliable measurements.[1][3]
-
Targetable Probes: Developing sensors that can be targeted to specific subcellular organelles (e.g., mitochondria) will provide more precise information about the spatial dynamics of CO signaling.
-
Theranostic Probes: Combining CO sensing with therapeutic capabilities, such as CO-releasing moieties, will open up new avenues for targeted drug delivery and therapy.
The continued development of innovative fluorescent probes will undoubtedly play a crucial role in unraveling the complex and multifaceted roles of carbon monoxide in health and disease, providing invaluable tools for researchers and drug development professionals.
References
- 1. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 7. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for CO probe 1 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and inflammation.[1][2] The ability to detect and quantify CO in living cells is paramount to understanding its complex biological functions and for the development of novel therapeutics. CO probe 1 (also known as COP-1 or SCT051) is a fluorescent probe designed for the selective detection of CO in live cells.[1][3] This document provides detailed application notes and protocols for the use of this compound in live cell imaging.
Mechanism of Action
This compound is an allyl fluorescein ether-based probe that operates via a palladium-mediated carbonylation reaction.[4] In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd²⁺ to Pd⁰. This triggers a Tsuji-Trost reaction, which removes the allyl protecting group from the fluorescein molecule.[4] This de-caging process releases the highly fluorescent fluorescein, resulting in a significant "turn-on" fluorescence signal that can be detected by microscopy.[4][5] This reaction mechanism provides high selectivity for CO over other reactive oxygen and nitrogen species.[1]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: General and Photophysical Properties
| Property | Value | Reference(s) |
| Alternative Names | COP-1, SCT051 | [2] |
| Molecular Formula | C₂₅H₂₀O₅ | |
| Molar Mass | 412.43 g/mol | |
| Appearance | White solid (lyophilized) | |
| Purity | ≥ 98% (by HPLC, HNMR, LC-MS) | |
| Excitation Wavelength (λex) | 450-480 nm | |
| Emission Wavelength (λem) | 527 nm (Green) |
Table 2: Experimental Parameters
| Parameter | Recommended Value | Reference(s) |
| Solvent for Stock Solution | DMSO | |
| Stock Solution Concentration | 10 mM | |
| Working Concentration (this compound) | 1 µM | |
| Working Concentration (PdCl₂) | 1 µM | |
| Positive Control (CO Donor) | 10 µM CORM-3 | |
| Cell Incubation Time | 30 minutes | |
| Incubation Temperature | 37°C |
Experimental Protocols
Materials Required:
-
This compound (e.g., MilliporeSigma: SCT051)
-
Palladium (II) chloride (PdCl₂) (e.g., MilliporeSigma: 205885)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
24-well imaging plates or other suitable imaging dishes
-
(Optional) Carbon monoxide-releasing molecule (CORM), such as CORM-3 (e.g., MilliporeSigma: SML0496), for positive control experiments
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Reagent Preparation:
-
This compound Stock Solution (10 mM):
-
Before opening, briefly centrifuge the vial to collect the lyophilized solid at the bottom.
-
Warm the vial to room temperature.
-
Add 242 µL of anhydrous DMSO to the vial to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
PdCl₂ Stock Solution:
-
Prepare a stock solution of PdCl₂ in an appropriate solvent (e.g., water or dilute HCl, depending on the supplier's instructions). The final working concentration should be 1 µM.
-
-
(Optional) CORM-3 Stock Solution:
-
Prepare a stock solution of CORM-3 in cell culture medium or an appropriate solvent.
-
Live Cell Imaging Protocol:
-
Cell Seeding: Plate cells of interest in a 24-well imaging plate or other suitable imaging vessel and culture overnight to allow for cell attachment and recovery.
-
(Optional) Positive Control - CO Induction:
-
To induce an increase in intracellular CO for a positive control, remove the cell culture medium and pre-incubate the cells with 10 µM of CORM-3 in fresh cell culture medium for 30 minutes at 37°C.
-
Following the pre-incubation, remove the CORM-3 containing medium.
-
-
Probe Loading:
-
Prepare the working solution by diluting the this compound stock solution and the PdCl₂ stock solution in cell culture medium to a final concentration of 1 µM each.
-
Remove the existing cell culture medium from the cells.
-
Add the cell culture medium containing 1 µM this compound and 1 µM PdCl₂ to the cells.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells three times with fresh, pre-warmed cell culture medium or PBS to remove any excess probe.[4]
-
Replace with fresh cell culture medium for imaging.
-
Image the cells using a fluorescence microscope with excitation between 450-480 nm and emission collected around 527 nm (green fluorescence).
-
Note: The optimal concentrations of this compound, PdCl₂, and any CO-releasing molecules may vary depending on the cell type and experimental conditions. It is recommended that the end-user determines these optimal concentrations empirically.
Visualizations
Signaling Pathway of Endogenous Carbon Monoxide Production
Caption: Endogenous CO production and signaling pathway.
Experimental Workflow for Live Cell Imaging with this compound
Caption: Step-by-step workflow for CO detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme oxygenase/carbon monoxide signaling pathways: regulation and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CO Probe 1 Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including inflammation, vascular function, and cancer.[1][2] The development of fluorescent probes for real-time imaging of CO in living cells is crucial for advancing our understanding of its complex signaling pathways.[3][4] CO Probe 1 (also known as SCT051) is a highly selective and sensitive fluorescent probe designed for the detection of carbon monoxide in living cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cultured cells.
This compound operates through a palladium-mediated Tsuji-Trost reaction. In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0). This catalyzes the cleavage of an allyl ether protecting group from the fluorescein-based probe, resulting in a significant increase in fluorescence emission.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of intracellular CO.[1]
Product Information
| Feature | Description |
| Probe Name | This compound (SCT051) |
| Target Analyte | Carbon Monoxide (CO) |
| Mechanism of Action | Palladium-catalyzed Tsuji-Trost reaction |
| Fluorophore | Fluorescein |
| Form | Lyophilized white solid |
| Storage | Store at -20°C, desiccated and protected from light |
Spectral Properties and Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 450-493 nm | [1][2] |
| Emission Wavelength (λem) | 525-527 nm (Green) | [2] |
| Fluorescence Enhancement | ~150-fold within 20 minutes | [1] |
| Recommended Probe Concentration | 1 µM | [1][2] |
| Recommended PdCl₂ Concentration | 1 µM | [1][2] |
| Recommended CORM-3 Concentration (Positive Control) | 10 µM | [2] |
| Purity | ≥ 98% (confirmed by HPLC, HNMR, LC-MS) | [2] |
| Molar Mass | 412.43 g/mol | [2] |
Selectivity
This compound exhibits high selectivity for carbon monoxide over other reactive oxygen species (ROS), reactive nitrogen species (RNS), biothiols, and various anions and amino acids.[2]
No significant fluorescence response was observed with the following species: F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, HCO₃⁻, N₃⁻, NO₃⁻, SO₄²⁻, HSO₄⁻, HSO₃⁻, HS⁻, SCN⁻, CN⁻, ClO₄⁻, IO₄⁻, PO₄³⁻, HPO₄²⁻, Cys, Hcy, GSH, Ser, Trp, Ala, Phe, Gln, Glu, Lys, Leu, Gly, Ile, ClO⁻, H₂O₂, NO₂⁻, NO, HNO, ROO•, BuOO•, and •OH.[2]
Mechanism of Action
The detection of carbon monoxide by this compound is based on a palladium-catalyzed reaction that releases a fluorescent molecule.
Caption: Mechanism of this compound activation.
Experimental Protocols
Reagent Preparation
1. 10 mM this compound Stock Solution:
-
Before opening, centrifuge the vial to collect the lyophilized solid at the bottom.
-
Warm the vial to room temperature.
-
Add 242 µL of anhydrous DMSO to the vial to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
2. 1 mM PdCl₂ Stock Solution:
-
Prepare a 1 mM stock solution of PdCl₂ in deionized water. Gentle heating may be required to fully dissolve the salt.
3. 10 mM CORM-3 Stock Solution (Positive Control):
-
Prepare a 10 mM stock solution of CORM-3 (a CO-releasing molecule) in DMSO.
Live Cell Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Caption: Experimental workflow for this compound staining.
Detailed Steps:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., 24-well plate) and culture overnight to allow for adherence.
-
Experimental Groups:
-
Negative Control: Cells incubated with 1 µM this compound only.[1]
-
Experimental Group (Endogenous CO): Cells incubated with a mixture of 1 µM this compound and 1 µM PdCl₂.[1]
-
Positive Control (Exogenous CO): Pre-incubate cells with 10 µM CORM-3 in cell culture medium for 30 minutes at 37°C.[2] After pre-incubation, remove the medium and proceed to the staining step.
-
-
Staining:
-
Washing:
-
After incubation, gently remove the staining solution.
-
Wash the cells three times with warm phosphate-buffered saline (PBS) to remove any excess probe.[1]
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~450-480 nm, Emission: ~525 nm).[2]
-
Applications in Cellular Signaling
Endogenous CO is produced by the enzymatic degradation of heme by heme oxygenases (HO-1 and HO-2) and is involved in various signaling pathways.[2] this compound can be a valuable tool to investigate the role of CO in:
-
Inflammation: Studying CO production in inflammatory responses.[1]
-
Vascular Biology: Investigating the vasodilatory effects of CO.[5]
-
Cancer Biology: Exploring the dual role of CO in promoting or inhibiting cancer cell proliferation.[1]
-
Oxidative Stress: Monitoring CO production as a cellular defense mechanism against oxidative stress.[6]
Caption: Simplified CO signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | - Omission of PdCl₂- Insufficient CO production- Incorrect filter sets | - Ensure PdCl₂ is added to the staining solution.- Use a positive control (CORM-3) to confirm probe activity.- Verify excitation and emission filter settings. |
| High Background | - Incomplete washing- Probe degradation | - Increase the number and duration of wash steps.- Store the probe as recommended and prepare fresh dilutions. |
| Cell Toxicity | - High probe or PdCl₂ concentration | - Optimize the concentrations of this compound and PdCl₂ for your specific cell type. |
Conclusion
This compound is a robust and reliable tool for the fluorescent detection of carbon monoxide in cultured cells. Its high selectivity, sensitivity, and rapid response make it well-suited for a wide range of applications in studying the intricate roles of CO in cellular signaling and pathophysiology. Adherence to the provided protocols and careful optimization for specific experimental systems will ensure high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Research Portal [du-researchportal.esploro.exlibrisgroup.com]
- 4. Rational Design of a Robust Fluorescent Probe for the Detection of Endogenous Carbon Monoxide in Living Zebrafish Embryos and Mouse Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Carbon Monoxide Using "CO probe 1": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is increasingly recognized as a crucial gasotransmitter, playing a significant role in a variety of physiological and pathological processes, including inflammation, vascular function, and cancer.[1][2][3] The ability to accurately quantify CO concentrations in biological systems is paramount for understanding its complex roles and for the development of CO-based therapeutics. "CO probe 1" (also known as COP-1) is a fluorescent probe designed for the selective detection and imaging of carbon monoxide in living cells.[2][4] This document provides detailed application notes and protocols for the quantitative analysis of CO using "this compound".
Principle of Detection
"this compound" is an allyl fluorescein ether-based probe that operates on a palladium-mediated Tsuji-Trost reaction.[1][5] In the presence of palladium(II) chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0). This catalytically active Pd(0) then cleaves the allyl ether protecting group from the fluorescein molecule.[1] This deallylation process releases the highly fluorescent fluorescein, resulting in a significant "turn-on" fluorescence signal that is proportional to the CO concentration.[1][6] The probe exhibits high selectivity for CO over other biologically relevant reactive oxygen and nitrogen species.[4][5]
Figure 1: Mechanism of CO detection by "this compound".
Quantitative Data Summary
The following table summarizes the key quantitative parameters of "this compound" for the detection of carbon monoxide.
| Parameter | Value | Cell Type / Conditions | Reference |
| Excitation Wavelength (λex) | 450-493 nm | In vitro / Live Cells | [1][5] |
| Emission Wavelength (λem) | 525-527 nm (Green) | In vitro / Live Cells | [5] |
| Fluorescence Enhancement | ~150-fold | In vitro | [1] |
| Response Time | Within 20-30 minutes | Live Cells | [1][5] |
| Detection Limit | ~45 nM | In vitro (using a similar NIR probe) | [7] |
| Recommended Concentration | 1 µM | HeLa, A549, RAW 264.7 cells | [1][5][6] |
Experimental Protocols
Reagent Preparation
-
"this compound" Stock Solution (10 mM):
-
Before opening, centrifuge the vial to collect the lyophilized solid at the bottom.[5]
-
Warm the vial to room temperature.[5]
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution (e.g., for 1 mg of "this compound" with a molar mass of 412.43 g/mol , add 242 µL of DMSO).[5]
-
Vortex to dissolve completely.
-
Store aliquots at -20°C, protected from light.[5]
-
-
PdCl₂ Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of PdCl₂ in deionized water.
-
-
CO-Releasing Molecule (CORM) Stock Solution (e.g., CORM-3 at 10 mM):
-
Prepare a stock solution of a suitable CORM (e.g., CORM-3) in deionized water or an appropriate solvent. CORMs are used as positive controls to induce a CO signal.[5]
-
Protocol for Live Cell Imaging and Quantification of Exogenous CO
This protocol is designed for the detection of CO introduced to the cells from an external source, such as a CORM.
Figure 2: Experimental workflow for detecting exogenous CO.
Detailed Steps:
-
Cell Seeding: Plate cells of interest in a 24-well plate or other suitable imaging dish and culture overnight to allow for adherence.[5]
-
Positive Control (CORM Treatment):
-
Probe Loading:
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.[1]
-
-
Imaging and Analysis:
-
Replace the PBS with fresh cell culture medium or imaging buffer.[5]
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation at 450-480 nm and emission at 527 nm).[5]
-
For quantitative analysis, measure the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of CO-treated cells to control cells (not treated with a CORM).
-
Protocol for Live Cell Imaging and Quantification of Endogenous CO
This protocol is adapted for detecting CO produced by the cells, for example, through the activity of heme oxygenase-1 (HO-1).
-
Cell Seeding: Plate cells as described in the previous protocol.
-
Induction of Endogenous CO:
-
To stimulate endogenous CO production, pre-treat cells with an inducer of HO-1, such as hemin (e.g., 100 µM), for an appropriate duration (e.g., 30 minutes) at 37°C.[1] The optimal concentration and incubation time for the inducer will vary depending on the cell type and experimental conditions.
-
-
Probe Loading:
-
Washing: Wash the cells three times with PBS.[1]
-
Imaging and Analysis: Image and quantify the fluorescence as described for exogenous CO detection.
Data Interpretation and Considerations
-
Controls: It is essential to include proper controls in your experiment. A negative control group should consist of cells incubated with "this compound" and PdCl₂ but without any CO donor or inducer. A positive control group should be treated with a known concentration of a CORM to confirm the probe's responsiveness.
-
Toxicity: "this compound" has been reported to have low cytotoxicity.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT assay) to confirm that the probe and other reagents are not toxic at the concentrations used in your specific cell line.
-
Selectivity: While "this compound" is highly selective, it is good practice to be aware of potential interfering substances in your experimental system. The probe shows no significant cross-reactivity with various anions, biothiols, amino acids, and reactive oxygen/nitrogen species.[5]
-
Quantitative Analysis: For quantitative measurements, it is crucial to maintain consistent imaging parameters (e.g., exposure time, gain) across all samples. A calibration curve can be generated by exposing the probe to known concentrations of a CO donor in a cell-free system to correlate fluorescence intensity with CO concentration.
Conclusion
"this compound" is a powerful tool for the sensitive and selective detection of carbon monoxide in living cells.[2][4] By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively quantify and visualize CO, paving the way for a deeper understanding of its biological functions and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [du-researchportal.esploro.exlibrisgroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CO probe 1: Detection of Endogenous Carbon Monoxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, playing a vital role in a myriad of physiological and pathological processes.[1][2] Endogenously produced by the enzyme heme oxygenase (HO), CO is involved in signaling pathways that regulate inflammation, apoptosis, cell proliferation, and vascular tone.[1][2] The development of selective fluorescent probes has become an invaluable tool for the real-time detection and imaging of CO in living cells, offering insights into its complex biological functions.
CO probe 1 (also known as COP-1) is a fluorescent probe designed for the selective detection of carbon monoxide in biological systems.[3][4] Its mechanism relies on a palladium-mediated carbonylation reaction, providing high selectivity for CO over other reactive oxygen and nitrogen species.[3][5] These application notes provide detailed protocols for the use of this compound to detect and quantify endogenous CO production in living cells, along with data presentation guidelines and visualizations of key pathways and workflows.
Product Information
| Property | Value |
| Probe Name | This compound (COP-1) |
| Mechanism of Action | Palladium-mediated Tsuji-Trost reaction |
| Excitation Wavelength | ~493 nm |
| Emission Wavelength | ~527 nm (Green) |
| Selectivity | High for CO over other ROS/RNS |
| Key Advantages | Rapid response, low cytotoxicity |
Mechanism of Action
This compound operates through a "turn-on" fluorescent mechanism. In its non-fluorescent state, a fluorescein molecule is capped with an allyl ether protecting group. The detection of CO is mediated by the presence of a palladium catalyst (PdCl₂). Endogenous CO reduces the Pd(II) salt to Pd(0). This catalytically active Pd(0) then cleaves the allyl ether group via a Tsuji-Trost reaction, releasing the highly fluorescent fluorescein molecule. This process results in a significant increase in fluorescence intensity, which can be quantified to determine the relative levels of endogenous CO.[4]
Endogenous CO Production and Signaling Pathway
Endogenous CO is primarily produced through the catabolism of heme by the heme oxygenase (HO) enzymes, particularly the inducible isoform, HO-1.[1] Various stimuli, including heme itself, lipopolysaccharide (LPS), and oxidative stress, can upregulate the expression of HO-1, leading to increased CO production. Once produced, CO can modulate several downstream signaling pathways. A key target is soluble guanylate cyclase (sGC), which, when activated by CO, produces cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation and other physiological responses. CO can also influence the activity of mitogen-activated protein kinases (MAPKs), such as p38, thereby affecting inflammatory and apoptotic processes.[6][7][8]
Experimental Protocols
The following protocols provide a general framework for using this compound to detect endogenous CO production in cultured cells. Optimal conditions, such as probe and inducer concentrations and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically by the end-user.
Materials Required
-
This compound
-
Palladium chloride (PdCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Hemin or Lipopolysaccharide (LPS) (for induction of endogenous CO)
-
Cultured cells in appropriate culture vessels (e.g., 96-well plates, chamber slides)
-
Fluorescence microscope or plate reader
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
PdCl₂ Stock Solution (1 mM): Prepare a 1 mM stock solution of PdCl₂ in deionized water. Gentle heating may be required to fully dissolve the salt. Store at 4°C.
-
Hemin Stock Solution (10 mM): Dissolve hemin in a small amount of 0.1 M NaOH, then dilute with PBS to the final volume. Aliquot and store at -20°C.
-
LPS Stock Solution (1 mg/mL): Reconstitute LPS in sterile PBS. Aliquot and store at -20°C.
Protocol for Detection of Endogenous CO
This protocol is designed for imaging or plate reader-based quantification of endogenous CO production induced by hemin or LPS.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader assays or chamber slides for microscopy) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Induction of Endogenous CO:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentration of an HO-1 inducer. For example:
-
Include a vehicle-treated control group (cells treated with the same concentration of DMSO or PBS used for the inducer).
-
-
Probe Loading:
-
After the induction period, remove the medium containing the inducer.
-
Prepare the loading solution by diluting the this compound and PdCl₂ stock solutions in pre-warmed cell culture medium to a final concentration of 1 µM each.
-
Add the loading solution to all wells (including induced and control groups).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe loading solution.
-
Gently wash the cells three times with warm PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Add fresh PBS or culture medium to the cells.
-
Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC channel).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation set to ~493 nm and emission to ~527 nm.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Example Data Table for Hemin-Induced CO Production
| Treatment Group | Hemin Concentration | Incubation Time | This compound Concentration | PdCl₂ Concentration | Normalized Fluorescence Intensity (Fold Change) |
| Control | 0 µM | 8 hours | 1 µM | 1 µM | 1.0 |
| Hemin-Treated | 100 µM | 8 hours | 1 µM | 1 µM | [Insert experimental value] |
Example Data Table for LPS-Induced CO Production in Macrophages
| Treatment Group | LPS Concentration | Incubation Time | This compound Concentration | PdCl₂ Concentration | Normalized Fluorescence Intensity (Fold Change) |
| Control | 0 µg/mL | 24 hours | 1 µM | 1 µM | 1.0 |
| LPS-Treated | 1 µg/mL | 24 hours | 1 µM | 1 µM | [Insert experimental value] |
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated groups to the vehicle-treated control group to determine the fold change in CO production.
-
Perform statistical analysis to determine the significance of the observed changes.
Concluding Remarks
This compound is a powerful tool for the detection of endogenous CO in living cells. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively investigate the role of this important gasotransmitter in various biological processes. The provided diagrams of the probe's mechanism, the endogenous CO signaling pathway, and the experimental workflow serve as valuable visual aids for understanding and implementing these studies. As with any fluorescent probe, proper controls and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. Carbon monoxide: endogenous production, physiological functions, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon Monoxide: Endogenous Production, Physiological Functions, and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Macrophages sense and kill bacteria through carbon monoxide-dependent inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon Monoxide Regulates Macrophage Differentiation and Polarization toward the M2 Phenotype through Upregulation of Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Question of CO’s Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CO Probe 1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, playing a vital role in a myriad of physiological and pathological processes within the central nervous system.[1][2] To unravel the intricate functions of CO in neuronal signaling, researchers require robust tools for its sensitive and selective detection in living systems. CO Probe 1 (COP-1), also commercially available as BioTracker Carbon Monoxide Probe 1 Live Cell Dye, is a reaction-based fluorescent probe designed for the selective imaging of CO in live cells.[3][4][5] These application notes provide detailed information and protocols for the utilization of this compound in neuroscience research.
Mechanism of Action
COP-1 operates through a palladium-mediated carbonylation reaction.[3][5] The probe consists of a fluorophore whose fluorescence is initially quenched by a palladium (Pd) complex. In the presence of carbon monoxide, a carbonylation reaction occurs, which releases the palladium quencher from the fluorophore. This "dequenching" process results in a "turn-on" fluorescent signal that is proportional to the concentration of CO.[6] It is crucial to note that the detection mechanism requires the presence of a palladium catalyst, typically PdCl2, which is added along with the probe.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, compiled from various studies. These values provide a benchmark for experimental design and data interpretation.
| Parameter | Value | Reference |
| Detection Limit | 30.8 nM - 47.5 nM | [3] |
| Excitation Wavelength (max) | 450-480 nm | [4] |
| Emission Wavelength (max) | 527 nm (green) | [4] |
| Signal-to-Noise Ratio | ~10-fold fluorescence increase upon CO reaction | [7] |
| Selectivity | High selectivity for CO over various biologically relevant species including reactive oxygen/nitrogen species (ROS/RNS), biothiols, and various anions. | [4] |
Signaling Pathways of Carbon Monoxide in the Brain
Carbon monoxide is a key signaling molecule in the brain, primarily acting through the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[2] It is also involved in modulating various other signaling cascades, including MAP kinase pathways.[2][8] Understanding these pathways is crucial for contextualizing the results obtained from this compound imaging.
Figure 1. Key signaling pathways of carbon monoxide in neurons.
Experimental Protocols
Protocol 1: Imaging Exogenous CO in Cultured Neuronal Cells
This protocol describes the use of this compound to visualize CO delivered to cultured neurons from a CO-releasing molecule (CORM).
Materials:
-
This compound (e.g., BioTracker SCT051)
-
Dimethyl sulfoxide (DMSO)
-
Palladium(II) chloride (PdCl2)
-
CO-releasing molecule (e.g., CORM-3)
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (Excitation: 450-480 nm, Emission: ~527 nm)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[4] Aliquot and store at -20°C, protected from light.
-
Prepare a 1 mM stock solution of PdCl2 in water or a suitable buffer.
-
Prepare a stock solution of the desired CORM in an appropriate solvent (e.g., water or DMSO).
-
-
Cell Culture:
-
Plate neuronal cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture overnight or until the desired confluence.
-
-
Loading with this compound:
-
Pre-incubate the cells with the CORM (e.g., 10 µM CORM-3) in cell culture medium for 30 minutes at 37°C.[4]
-
Remove the CORM-containing medium.
-
Add fresh cell culture medium containing this compound (final concentration 1 µM) and PdCl2 (final concentration 1 µM).[4]
-
Incubate for 30 minutes at 37°C.[4]
-
-
Imaging:
-
Replace the loading solution with fresh cell culture medium or PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Figure 2. Experimental workflow for imaging exogenous CO.
Protocol 2: Imaging Endogenous CO Production in Neuronal Cells
This protocol is designed to detect CO produced endogenously by cells, for example, in response to a stimulus that induces heme oxygenase (HO-1), the primary enzyme responsible for CO production.
Materials:
-
Same as Protocol 1
-
Inducer of endogenous CO production (e.g., hemin)
-
Inhibitor of HO-1 (optional, for control experiments, e.g., tin protoporphyrin IX)
Procedure:
-
Prepare Stock Solutions: As in Protocol 1.
-
Cell Culture and Stimulation:
-
Plate neuronal cells as in Protocol 1.
-
To induce endogenous CO production, treat cells with a stimulus (e.g., hemin) for a predetermined time course based on literature or pilot experiments. For control experiments, co-incubate with an HO-1 inhibitor.
-
-
Loading with this compound:
-
After stimulation, remove the medium.
-
Add fresh cell culture medium containing this compound (1 µM) and PdCl2 (1 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells and image as described in Protocol 1.
-
Considerations for Neuroscience Applications
-
In Vivo Imaging: While challenging due to the blood-brain barrier and the need for invasive procedures, in vivo imaging of CO in the brain is an emerging area.[9][10] Adapting protocols for two-photon microscopy may enhance tissue penetration and reduce phototoxicity. Further optimization of probe delivery and imaging parameters is necessary for successful in vivo applications.
-
Brain Slice Imaging: this compound can potentially be used for imaging CO in acute or cultured brain slices. Protocols would need to be optimized for probe penetration and incubation times in thicker tissue preparations.
-
Controls: It is essential to include proper controls in all experiments. These include:
-
Cells not treated with a CORM or stimulus to assess background fluorescence.
-
For endogenous CO studies, using an HO-1 inhibitor to confirm that the observed fluorescence increase is due to HO-1 activity.
-
Authenticating the probe's response with CO gas in solution is recommended to ensure specificity, as some CO-releasing molecules may have off-target effects.[7]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete quenching of the probe, autofluorescence of cells or medium. | Optimize probe concentration, use phenol red-free medium for imaging, acquire background images from unstained cells. |
| No or weak signal | Insufficient CO concentration, inactive probe or PdCl2, incorrect filter set. | Increase CORM/stimulus concentration, check the integrity of stock solutions, verify microscope filter specifications. |
| Cell toxicity | High concentrations of the probe, PdCl2, or CORM. | Perform a dose-response curve to determine the optimal, non-toxic concentrations of all reagents. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of carbon monoxide in neuroscience, from its function as a neurotransmitter to its involvement in neuroinflammation and neuroprotection.
References
- 1. Neuronal CO pathway identified | The Scientist [the-scientist.com]
- 2. Carbon Monoxide and the Brain: Time to Rethink the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells using a palladium-mediated carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols: Monitoring Carbon Monoxide Release from CORMs with "CO probe 1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known only as a toxic gas, is now recognized as a crucial endogenous gasotransmitter involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and inflammation.[1] Carbon Monoxide-Releasing Molecules (CORMs) have emerged as valuable pharmacological tools to deliver controlled amounts of CO for therapeutic and research purposes.[2] The ability to accurately monitor the release of CO from these CORMs is paramount for understanding their biological activity and developing new therapeutic strategies.
"CO probe 1" (also known as COP-1) is a fluorescent probe designed for the detection of CO in biological systems.[3] Its mechanism relies on a palladium-mediated Tsuji-Trost reaction. In the presence of CO, Pd(II) is reduced to Pd(0), which then cleaves an allyl ether protecting group on a fluorescein or BODIPY fluorophore, resulting in a "turn-on" fluorescent signal.[1][4] This application note provides detailed protocols for using "this compound" to monitor CO release from various CORMs, along with important considerations for experimental design and data interpretation.
Mechanism of "this compound"
The detection of carbon monoxide by "this compound" is an irreversible reaction that results in a significant increase in fluorescence.
Important Considerations for Using CORMs
The choice of CORM is critical for obtaining reliable and interpretable results. Many commercially available CORMs, particularly CORM-2 and CORM-3, have been shown to have significant CO-independent biological effects and may not release CO reliably under physiological conditions.[5][6] It is crucial to use appropriate controls and to be aware of the specific properties of the chosen CORM.
Key Considerations:
-
CO-Independent Effects: Some CORMs can interact with cellular components and induce biological responses that are not mediated by CO.[7] Always include a "spent" or inactivated CORM (iCORM) control in your experiments.
-
Unreliable CO Release: The rate and amount of CO released from certain CORMs can be highly dependent on the experimental conditions, such as the presence of thiols or other nucleophiles.[6]
-
Use of Positive Controls: When validating a new experimental system, it is advisable to use a reliable source of CO, such as a saturated CO solution, in parallel with the CORM.
Quantitative Data on CO Release from CORMs
The following tables summarize available data on the CO-releasing properties of several common CORMs. It is important to note that much of this data was generated using the myoglobin assay, and direct comparative data using "this compound" is limited. The release kinetics can be influenced by the specific experimental conditions.
| CORM | Half-life (t½) | Moles of CO Released per Mole of CORM | Measurement Method | Conditions | Reference(s) |
| CORM-2 | ~1 min | ~0.7 | Myoglobin Assay | DMSO/PBS | [8] |
| CORM-3 | ~3.6 min (in human plasma) | ~1 | Myoglobin Assay | PBS, pH 7.4 | [9] |
| 98 h (in water) | [9] | ||||
| CORM-A1 | 2.5 min | Not specified | Myoglobin Assay | PBS, pH 5.5, 37°C | [9] |
| 21 min | Not specified | Myoglobin Assay | PBS, pH 7.4, 37°C | [9] | |
| CORM-401 | 0.8 min | ~3.2 | Myoglobin Assay | PBS, pH 7.4 | [1] |
| photoCORM | Varies with light exposure | Varies | Myoglobin Assay | Light irradiation | [10][11] |
| CORM | Initial CO Yield (15 min) | Total CO Yield (20+ h) | Measurement Method | Conditions | Reference(s) |
| CORM-A1 (10 mM) | 15% | 60% | GC | 100 mM PBS, pH 7.4, 37°C | |
| CORM-A1 (1 mM) | 13% | 71% | GC | 100 mM PBS, pH 7.4, 37°C | |
| CORM-A1 (100 µM) | 3% | 45% | GC | 100 mM PBS, pH 7.4, 37°C |
Experimental Protocols
Protocol 1: In-Solution Measurement of CO Release using Fluorescence Spectroscopy
This protocol describes how to measure the kinetics of CO release from a CORM in a cuvette-based assay using "this compound".
Materials:
-
"this compound" (e.g., SCT051)
-
Palladium(II) chloride (PdCl₂)
-
CORM of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a 10 mM stock solution of PdCl₂ in DMSO.
-
Prepare a stock solution of the CORM in an appropriate solvent (e.g., DMSO or water). The concentration should be 10-100 times the final desired concentration.
-
-
Assay Setup:
-
In a fluorescence cuvette, prepare a solution of "this compound" and PdCl₂ in PBS. A final concentration of 1 µM for both "this compound" and PdCl₂ is a good starting point.
-
Place the cuvette in the fluorometer and set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for fluorescein-based probes, Ex/Em ≈ 490/520 nm).
-
-
Initiation of CO Release:
-
Inject the CORM stock solution into the cuvette to achieve the desired final concentration.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity at regular intervals until the signal plateaus.
-
Plot the fluorescence intensity as a function of time to visualize the CO release kinetics.
-
The initial rate of CO release can be determined from the initial slope of the curve. The half-life of CO release can be calculated from the time it takes to reach 50% of the maximum fluorescence intensity.
-
Protocol 2: Live-Cell Imaging of CO Release using Confocal Microscopy
This protocol provides a step-by-step guide for visualizing CO release from a CORM in living cells using "this compound" and confocal microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
"this compound"
-
PdCl₂
-
CORM of interest (and iCORM control)
-
Cell culture medium
-
PBS
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture overnight to allow for adherence.
-
-
CORM Treatment:
-
Treat the cells with the desired concentration of the CORM in fresh cell culture medium. For a negative control, treat a separate set of cells with the iCORM. Incubate for the desired period to allow for CO release.
-
-
Probe Loading:
-
Prepare a loading solution containing "this compound" and PdCl₂ in cell culture medium. A final concentration of 1 µM for each is a common starting point.
-
Remove the CORM-containing medium from the cells and wash once with PBS.
-
Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh cell culture medium or imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore of "this compound".
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between the CORM-treated and control groups to determine the extent of CO release.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of CO released from a CORM on a cellular signaling pathway.
CO-Activated Signaling Pathways
Carbon monoxide can modulate several key signaling pathways. Below are simplified diagrams of two important pathways activated by CO.
Soluble Guanylate Cyclase (sGC) - cGMP Pathway
CO can bind to the heme moiety of soluble guanylate cyclase (sGC), although with a much lower affinity than nitric oxide (NO).[8] This binding activates sGC to produce cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) and leads to downstream effects such as smooth muscle relaxation.[8][12]
Nrf2 Antioxidant Response Pathway
CO can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. CO can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells using a palladium-mediated carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CO Sense and Release Flavonols: Progress toward the Development of an Analyte Replacement PhotoCORM for Use in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. cusabio.com [cusabio.com]
Application Notes and Protocols for CO Probe 1 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is an endogenous gasotransmitter involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[1][2] The development of fluorescent probes has enabled the real-time detection and imaging of CO in living systems, providing valuable insights into its complex roles.[1][3] "CO probe 1" (COP-1) is a reaction-based fluorescent probe designed for the selective detection of carbon monoxide.[2][4][5] This document provides a detailed experimental workflow for the application of this compound in tissue samples, aimed at facilitating research into the spatial and temporal dynamics of CO in a physiologically relevant context.
The detection mechanism of this compound relies on a palladium-mediated reaction. In the presence of CO, Pd(II) is reduced to Pd(0), which then catalyzes the cleavage of an allyl ether protecting group from a fluorescein molecule.[6] This uncaging event results in a significant "turn-on" fluorescence signal, allowing for the sensitive and selective imaging of CO.[6]
Quantitative Data Summary
For reproducible and accurate results, careful optimization of experimental parameters is crucial. The following tables summarize key quantitative data for the use of this compound in tissue samples, compiled from various studies and general best practices for fluorescent probe imaging in tissues.
| Parameter | Recommended Range/Value | Notes |
| Probe/Reagent | ||
| This compound Concentration | 1 - 10 µM | The optimal concentration should be determined empirically to maximize signal-to-noise ratio while minimizing potential cytotoxicity.[6] |
| PdCl₂ Concentration | 1 - 10 µM | Typically used in equimolar concentration to this compound to facilitate the reaction.[6] |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. Store desiccated and protected from light at -20°C. |
| Incubation | ||
| Incubation Time | 30 - 60 minutes | The incubation time needs to be optimized for sufficient probe penetration into the tissue slice without causing significant cell death. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Incubation at 37°C can enhance enzymatic activity and CO production but may also reduce tissue viability over longer periods. For acute live tissue slices, experiments are often conducted at room temperature or physiological temperature. |
| Incubation Buffer | Artificial Cerebrospinal Fluid (aCSF) or Phosphate-Buffered Saline (PBS) | For live tissue imaging, oxygenated aCSF is recommended to maintain tissue viability. The buffer should be pH-adjusted and osmolality-corrected. |
| Tissue Preparation | ||
| Tissue Slice Thickness | 100 - 400 µm for live imaging; 5 - 20 µm for fixed sections | Thicker slices are suitable for two-photon microscopy to image deeper into the tissue, while thinner sections are used for conventional confocal microscopy. |
| Imaging Parameters | ||
| Excitation Wavelength (λex) | ~493 nm (for one-photon excitation) | For two-photon microscopy, a longer wavelength (e.g., 780-820 nm) should be used to achieve deeper tissue penetration and reduced phototoxicity. |
| Emission Wavelength (λem) | ~517 nm | The emission spectrum corresponds to that of fluorescein. |
| Imaging Modality | Confocal Microscopy or Two-Photon Microscopy | Two-photon microscopy is highly recommended for imaging thicker tissue samples due to its deeper penetration and reduced light scattering.[7] |
Experimental Protocols
This section details the methodologies for preparing different types of tissue samples and the subsequent staining procedure with this compound.
Protocol 1: Fresh-Frozen Tissue Sections
This protocol is suitable for rapid analysis and when preserving the native state of enzymes that produce CO is critical.
Materials:
-
Freshly dissected tissue
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane and liquid nitrogen or dry ice
-
Cryostat
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound and PdCl₂ stock solutions
-
Mounting medium
Procedure:
-
Tissue Freezing: Immediately after dissection, snap-freeze the fresh tissue in isopentane pre-chilled with liquid nitrogen or dry ice. Embed the frozen tissue in OCT compound.
-
Sectioning: Using a cryostat, cut tissue sections at a thickness of 10-20 µm. Mount the sections onto pre-coated microscope slides.
-
Thawing and Fixation (Optional): Air-dry the sections for 30 minutes at room temperature. For some applications, a brief fixation with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature may be performed, followed by washing with PBS. However, for detecting endogenous CO production, avoiding fixation is preferable.
-
Probe Incubation: Prepare the staining solution by diluting this compound and PdCl₂ to the final concentration (e.g., 5 µM each) in PBS. Cover the tissue section with the staining solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Gently wash the sections three times with PBS to remove excess probe.
-
Mounting and Imaging: Mount the sections with an aqueous mounting medium. Proceed immediately to imaging using a confocal or two-photon microscope.
Protocol 2: Live Acute Tissue Slices
This protocol is ideal for studying dynamic changes in CO production in viable tissue.
Materials:
-
Anesthetized animal
-
Vibratome or tissue chopper
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)
-
This compound and PdCl₂ stock solutions
-
Perfusion chamber for microscopy
Procedure:
-
Tissue Dissection and Slicing: Following institutional guidelines for animal care, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the tissue of interest and prepare acute slices (100-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to allow for recovery.
-
Probe Loading: Transfer the slices to a new chamber containing oxygenated aCSF with the desired final concentration of this compound and PdCl₂. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Briefly wash the slices in fresh, oxygenated aCSF to remove the excess probe.
-
Imaging: Transfer a slice to a perfusion chamber on the microscope stage, continuously superfused with oxygenated aCSF. Image using a two-photon microscope for optimal depth penetration and reduced phototoxicity.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams are provided in the DOT language.
Caption: Mechanism of this compound activation.
Caption: Experimental Workflow for Live Tissue Slices.
References
- 1. Extending the Life Span of Acute Neuronal Tissue for Imaging and Electrophysiological Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Ex-vivo imaging of excised tissue using vital dyes and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Video: A Rapid Approach to High-Resolution Fluorescence Imaging in Semi-Thick Brain Slices [jove.com]
- 7. Maintaining Live Cells and Tissue Slices in the Imaging Setup - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Carbon Monoxide with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2] It plays a vital role in a myriad of physiological and pathological processes, including inflammation, apoptosis, cell proliferation, and neurotransmission.[1] The development of fluorescent probes for in vivo imaging of CO has emerged as a powerful tool to elucidate its complex biological functions, offering high sensitivity, selectivity, and spatiotemporal resolution.[1][3] These probes are instrumental in understanding disease pathogenesis and in the development of novel therapeutic strategies.[1][3]
This document provides detailed application notes and experimental protocols for the use of fluorescent probes in the in vivo imaging of carbon monoxide, targeting researchers, scientists, and professionals in drug development.
Principles of Fluorescent Probe Design for CO Detection
The design of effective fluorescent probes for CO detection hinges on specific and rapid chemical reactions that translate the presence of CO into a measurable fluorescence signal. Several strategies have been successfully employed:
-
Palladium-Mediated Reactions: A predominant strategy involves the use of palladium (Pd) complexes. CO can reduce Pd(II) to Pd(0), which then catalyzes a reaction that "un-cages" a fluorophore, leading to a "turn-on" fluorescence response.[1][4]
-
Tsuji-Trost Reaction: This is one of the most rapidly developed methods. The Pd(0) generated by CO catalyzes the cleavage of an allyl group (e.g., allyl ether, allyl carbonate, or allyl carbamate) from a quenched fluorophore, restoring its fluorescence.[1] This approach offers good selectivity and high sensitivity.[1]
-
Palladium-Mediated Carbonylation: In this approach, a palladium complex quenches the fluorescence of a nearby fluorophore. The reaction with CO leads to the removal of the palladium moiety through carbonylation, thus restoring fluorescence.[5][6]
-
-
Reduction of Aromatic Nitro Groups: Some probes are designed based on the reduction of a nitro group to an amino group by CO, which alters the electronic properties of the fluorophore and modulates its fluorescence.[1] However, the generality of this mechanism has been questioned, with some studies suggesting it may be specific to certain CO-releasing molecules (CORMs) rather than CO gas itself.[6][7]
-
Metal-Complex Displacement: Certain probes utilize a metal complex that quenches fluorescence. CO can displace the fluorophore from the metal center, leading to fluorescence enhancement.
The choice of fluorophore is also critical, with a trend towards near-infrared (NIR) dyes to achieve deeper tissue penetration and reduced background autofluorescence for in vivo applications.[1][2][8][9][10]
Visualization of a Common Sensing Mechanism
Below is a diagram illustrating the Tsuji-Trost reaction-based mechanism for CO detection.
Caption: Tsuji-Trost reaction mechanism for CO detection.
Comparative Data of Selected Fluorescent Probes for CO
The following table summarizes the key quantitative data for several representative fluorescent probes for carbon monoxide.
| Probe Name | Fluorophore Class | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (nM) | In Vivo Model(s) | Reference |
| COP-1 | BODIPY | 488 | 525 | 37 | - | HeLa cells | [5] |
| 1-Ac | Near-Infrared | 750 (two-photon) | 665 | - | - | Zebrafish embryos, Mouse tissues | [11] |
| Probe 17 | Dicyanoisophorone | 472 | 710 | 238 | 38 | Living cells, Animals | [1][8] |
| FL-CO-1 | Fluorescein | 490 | 515 | 25 | 37 | A549 cells | [12][13] |
| BODIPY-CO | BODIPY | 650 | 745 | 95 | 45 | HeLa, RAW 264.7 cells | [2][9][14] |
| FDX-CO | Near-Infrared | 580 | 770 | 190 | - | Cells, Mice | [10] |
| DPHP-Cu(II) | - | 490 | 560 | 70 | 17 | HeLa cells, Zebrafish, Mice | [15] |
Experimental Protocols
Protocol 1: General In Vitro Imaging of CO in Cultured Cells
This protocol provides a general guideline for imaging CO in cultured cells using a fluorescent probe.
Materials:
-
Fluorescent CO probe (e.g., BODIPY-CO)
-
PdCl₂ (if required for the probe's mechanism)
-
CO-releasing molecule (CORM) or a saturated solution of CO gas as a positive control
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells (e.g., HeLa or RAW 264.7 macrophages)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the fluorescent CO probe in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.5%.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorescent probe (e.g., 1-10 µM) in serum-free medium for 30-60 minutes at 37°C. If the probe requires PdCl₂, it should be pre-mixed or co-incubated according to the specific probe's protocol.
-
-
CO Treatment (Positive Control):
-
For exogenous CO, treat the probe-loaded cells with a CORM (e.g., CORM-3 at 5-50 µM) or a CO-saturated PBS solution for 15-30 minutes.
-
For endogenous CO, cells can be stimulated with an appropriate agent (e.g., heme or lipopolysaccharide (LPS) for macrophages) to induce CO production via heme oxygenase-1 (HO-1).
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Acquire images from both control (unstimulated) and treated/stimulated cells.
-
Protocol 2: In Vivo Imaging of CO in a Mouse Model
This protocol outlines a general procedure for in vivo imaging of CO in a mouse model. Specific parameters may need to be optimized based on the animal model, disease state, and the chosen probe.
Materials:
-
Fluorescent CO probe suitable for in vivo use (preferably NIR)
-
Vehicle for probe administration (e.g., PBS with a small percentage of DMSO and a surfactant like Tween-80)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Animal model (e.g., mice with induced inflammation) and control animals
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
If necessary, shave the area of interest to reduce fur-related signal interference.
-
-
Probe Administration:
-
Administer the fluorescent probe via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose will depend on the specific probe and should be optimized (e.g., 5-20 mg/kg).
-
-
Imaging Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-probe injection to determine the optimal imaging window.
-
Use the appropriate excitation and emission filters for the selected probe. Set the exposure time and other camera settings to achieve a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the region of interest (ROI).
-
Compare the fluorescence signal between the disease model and control animals.
-
-
Ex Vivo Validation (Optional but Recommended):
-
After the final in vivo imaging time point, euthanize the animals.
-
Excise the organs of interest and perform ex vivo imaging to confirm the localization of the fluorescence signal.
-
Tissues can be further processed for histological analysis to correlate the fluorescence signal with cellular and tissue structures.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo CO imaging experiment.
Caption: General workflow for in vivo CO imaging.
Concluding Remarks
The development of fluorescent probes for carbon monoxide has significantly advanced our ability to study its physiological and pathological roles in real-time within living systems. The continued innovation in probe design, particularly the development of two-photon and near-infrared probes, will further enhance the sensitivity and tissue penetration depth for in vivo imaging.[1][11] The protocols and data presented here provide a foundation for researchers to apply these powerful tools in their own studies, paving the way for new discoveries in CO biology and the development of CO-related diagnostics and therapeutics. When using these probes, it is crucial to employ proper controls, such as using CO gas to validate the probe's response, as some probes may react with the CO-releasing molecules themselves rather than with CO.[6][7]
References
- 1. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the “CO Donor” Used, CORM-3, but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The construction of a near-infrared fluorescent probe with dual advantages for imaging carbon monoxide in cells and in vivo - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Rational Design of a Robust Fluorescent Probe for the Detection of Endogenous Carbon Monoxide in Living Zebrafish Embryos and Mouse Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06052J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CO Probe 1: A Fluorescent Tool for Studying Carbon Monoxide Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon monoxide (CO) has emerged from its reputation as a toxic gas to be recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1] Similar to nitric oxide (NO) and hydrogen sulfide (H₂S), CO is involved in signaling pathways that regulate inflammation, apoptosis, proliferation, and vascular tone.[2] The study of these intricate signaling networks has been hampered by the lack of tools for the sensitive and selective detection of CO in living systems. CO Probe 1 is a fluorescent probe designed to address this challenge, offering a powerful method for real-time imaging and quantification of CO in live cells and tissues.[3]
This compound is an allyl fluorescein ether-based probe that exhibits high selectivity and sensitivity for CO.[1] Its "turn-on" fluorescent response is triggered by a palladium-mediated reaction, providing a low background signal and a significant increase in fluorescence upon reaction with CO.[4] This property, combined with its low cytotoxicity at working concentrations, makes it an ideal tool for investigating the complex roles of CO in cellular signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating its effective application in experimental design.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 450-480 nm (or ~493 nm) | [1] |
| Emission Wavelength (λem) | ~527 nm (Green) | [1] |
| Molar Mass | 412.43 g/mol | [1] |
| Purity | ≥ 98% (confirmed by HPLC, HNMR, LC-MS) | [1] |
| Form | Lyophilized white solid | [1] |
Note on Spectral Properties: There is a slight variation in the reported optimal excitation wavelength in the literature. It is recommended that users determine the optimal excitation and emission settings for their specific instrumentation.
| Performance Characteristic | Value/Observation | Reference |
| Mechanism of Action | Palladium-mediated Tsuji-Trost reaction | [4] |
| Selectivity | High selectivity for CO over various other reactive oxygen/nitrogen species and biothiols. | [1] |
| Response Time | Rapid fluorescence enhancement, reaching a plateau within approximately 20-30 minutes. | |
| Detection Limit | In the nanomolar range (A similar probe has a detection limit of 45 nM). | [5] |
| Cytotoxicity | Low cytotoxicity at typical working concentrations (e.g., 1 µM). | |
| Storage | Store at -20°C, desiccated and protected from light. | [1] |
Signaling Pathways and Mechanism of Action
This compound's utility lies in its ability to detect CO generated through various biological processes, allowing for the investigation of its downstream signaling effects. One of the key pathways influenced by CO is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of p38 MAPK can lead to a variety of cellular responses, including inflammation and apoptosis.
Caption: CO-mediated activation of the p38 MAPK signaling pathway.
The mechanism of this compound is a "turn-on" system. In its native state, the fluorescein molecule is "caged" by an allyl ether group, rendering it non-fluorescent. The detection process requires the presence of a palladium(II) catalyst (PdCl₂). In the presence of CO, Pd(II) is reduced to Pd(0), which then catalyzes the Tsuji-Trost reaction, cleaving the allyl ether bond and releasing the highly fluorescent fluorescein molecule.
Caption: Mechanism of CO detection by this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound to image CO in living cells. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound (SCT051) in anhydrous DMSO.[1] For a 1 mg vial (molar mass 412.43 g/mol ), this can be achieved by adding 242 µL of DMSO.[1] Aliquot and store at -20°C, protected from light.
-
PdCl₂ Stock Solution (10 mM): Prepare a 10 mM stock solution of Palladium (II) chloride in deionized water. Gentle heating may be required to fully dissolve the salt. Store at 4°C.
-
CO-Releasing Molecule (CORM-3) Stock Solution (10 mM): Prepare a 10 mM stock solution of CORM-3 in deionized water or an appropriate buffer immediately before use. CORM-3 is unstable in solution.
-
Heme Stock Solution (10 mM): Prepare a 10 mM stock solution of hemin in a small amount of 0.1 M NaOH, then dilute with PBS to the final volume.
Experimental Workflow for Live Cell Imaging
The following diagram outlines the general workflow for imaging CO in live cells using this compound.
Caption: Experimental workflow for CO imaging with this compound.
Detailed Protocol for Imaging Exogenous CO
This protocol is designed for detecting CO released from a CO-releasing molecule like CORM-3.
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or imaging-quality multi-well plates and culture overnight to allow for adherence.[1]
-
CO Induction: Remove the culture medium and incubate the cells with fresh medium containing the desired concentration of CORM-3 (e.g., 1-10 µM) for 30 minutes at 37°C.[1]
-
Probe Loading: After the induction period, remove the CORM-3 containing medium. Add fresh pre-warmed medium containing 1 µM this compound and 1 µM PdCl₂.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[1]
-
Washing: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation at 450-480 nm and emission at ~527 nm).[1]
Detailed Protocol for Imaging Endogenous CO
This protocol is for detecting CO produced by cellular enzymes like heme oxygenase-1 (HO-1).
-
Cell Culture: Plate cells as described in the exogenous CO protocol.
-
Induction of Endogenous CO: To stimulate endogenous CO production, treat the cells with an inducer such as heme (e.g., 100 µM) for a suitable period (e.g., 4-8 hours) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Probe Loading: After the induction period, remove the medium and add fresh pre-warmed medium containing 1 µM this compound and 1 µM PdCl₂.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate settings for green fluorescence.
Controls and Considerations
-
Negative Control: To ensure that the observed fluorescence is due to the presence of CO, a control experiment should be performed where cells are incubated with this compound and PdCl₂ without the addition of a CO donor or inducer.
-
Vehicle Control: If using a CO donor or inducer dissolved in a solvent (e.g., DMSO), a vehicle control should be included to account for any effects of the solvent on the cells or the probe.
-
Optimal Concentrations: The optimal concentrations of this compound, PdCl₂, and the CO inducer may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response titration to determine the optimal concentrations for your specific application.[1]
-
Photostability: While fluorescein-based probes are generally robust, excessive exposure to excitation light can lead to photobleaching. It is advisable to minimize light exposure during imaging.
By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic roles of carbon monoxide in cellular signaling pathways, thereby advancing our understanding of its function in health and disease.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Technology - Highly Selective and Sensitive Carbon Monoxide Probe [gsu.technologypublisher.com]
- 4. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06052J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: CO Probe 1 Experiments
Welcome to the technical support center for CO Probe 1, a fluorescent probe for the detection of carbon monoxide (CO) in biological systems. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly efficient fluorescent probe that operates based on a palladium (Pd)-mediated Tsuji-Trost reaction.[1] In the presence of palladium chloride (PdCl₂), carbon monoxide (CO) reduces Pd(II) to Pd(0). This catalytically active Pd(0) then cleaves the allyl ether protecting group from the fluorescein scaffold of the probe. This cleavage releases the highly fluorescent fluorescein molecule, resulting in a significant "turn-on" fluorescence signal.[1]
Q2: What are the recommended concentrations and incubation times for this compound in cell-based assays?
A2: For live-cell imaging, typical concentrations for this compound and PdCl₂ are 1 µM each.[1] Cells are generally incubated with this mixture for 30 minutes at 37°C.[1] However, it is important to note that the optimal concentrations and incubation times may vary depending on the cell type and experimental conditions, and should be determined empirically by the end-user.[2]
Q3: My this compound is not showing a fluorescent signal. What are the possible causes?
A3: Several factors could lead to a lack of fluorescence. A primary consideration is the source of CO. Some CO-releasing molecules (CORMs) may not efficiently release CO under certain experimental conditions, or may react directly with the probe, leading to ambiguous results.[3][4] It is crucial to use a reliable CO source and include proper controls. Additionally, ensure that both this compound and PdCl₂ are added to the system, as both are required for the reaction. Finally, check the instrument settings and filter sets to ensure they are appropriate for fluorescein detection (Excitation ~493 nm, Emission ~527 nm).[1][2]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can be caused by several factors. Ensure that the probe and PdCl₂ solutions are freshly prepared and that any precipitated material is fully dissolved, using heat or sonication if necessary.[1] Thorough washing of the cells with phosphate-buffered saline (PBS) after incubation with the probe is critical to remove any unbound probe.[1] Optimizing the probe concentration and incubation time can also help to minimize background fluorescence.
Q5: Is this compound specific to carbon monoxide?
A5: this compound has demonstrated high selectivity for CO over a range of other biologically relevant reactive oxygen and nitrogen species.[4][5] However, as with any chemical probe, it is essential to perform appropriate controls to rule out potential off-target effects in your specific experimental system. Some studies have raised concerns about the reactivity of certain CO probes with CORMs themselves, rather than with the released CO.[3][6] Therefore, validating findings with different CO sources, such as CO gas, is highly recommended.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound experiments.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient CO Release | Verify the efficacy of your CO source. If using a CORM, ensure it is active and used at an appropriate concentration. Consider using a different CORM or a solution of CO gas as a positive control.[3][4] |
| Missing Reagents | Confirm that both this compound and PdCl₂ have been added to the experimental system. The reaction will not proceed without both components.[1] |
| Incorrect Filter Sets | Check that the excitation and emission wavelengths on your fluorescence microscope or plate reader are set correctly for fluorescein (Ex: ~493 nm, Em: ~527 nm).[1][2] |
| Probe Degradation | Ensure that the this compound stock solution has been stored correctly and prepare fresh working solutions for each experiment.[1] |
| Low Endogenous CO Levels | If attempting to detect endogenous CO, consider stimulating the cells to increase CO production (e.g., with heme) as a positive control.[1] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Incomplete Washing | Increase the number and duration of washes with PBS after probe incubation to ensure removal of all unbound probe.[1] |
| Probe Aggregation | Ensure complete dissolution of the this compound stock solution. If precipitation is observed, gentle heating or sonication can be used.[1] |
| Excessive Probe Concentration | Titrate the concentration of this compound and PdCl₂ to find the optimal balance between signal and background for your specific cell type. |
| Autofluorescence | Image a sample of cells that have not been treated with the probe to determine the level of cellular autofluorescence. This can be subtracted from the experimental signal. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Variability in CO Donor | The stability and CO release kinetics of CORMs can be variable. Prepare fresh CORM solutions for each experiment and be mindful of their half-lives.[3][4] |
| Cell Health | Ensure that the cells are healthy and not overly confluent, as this can affect their metabolic state and endogenous CO production. Monitor for any signs of cytotoxicity from the probe or other reagents.[1] |
| Timing of Measurements | The reaction between this compound and CO is time-dependent, with a significant fluorescence enhancement observed within 20 minutes.[1] Standardize the incubation and imaging times across all experiments. |
Experimental Protocols
Standard Protocol for Live-Cell Imaging of Exogenous CO
-
Cell Seeding: Seed cells in a suitable imaging plate (e.g., 24-well plate) and culture overnight.[1]
-
CO Donor Pre-incubation: Remove the culture medium and pre-incubate the cells with a CO-releasing molecule (e.g., 1-10 µM CORM-3) in cell culture medium for 30 minutes at 37°C.[1][2]
-
Probe Incubation: Remove the pre-incubation medium. Add a mixture of this compound (1 µM) and PdCl₂ (1 µM) in cell culture medium and incubate for 30 minutes at 37°C.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Imaging: Replace the PBS with fresh cell culture medium or imaging buffer and image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Ex: 450-480 nm, Em: ~527 nm).[1][2]
Control Experiments
-
Negative Control: Incubate cells with this compound (1 µM) and PdCl₂ (1 µM) without the addition of a CO source. This will determine the level of background fluorescence.
-
Probe-only Control: Incubate cells with this compound (1 µM) alone to assess any non-specific fluorescence of the probe itself.
-
PdCl₂-only Control: Incubate cells with PdCl₂ (1 µM) alone to check for any potential effects of the palladium salt on the cells.
Data Presentation
| Parameter | This compound | Reference |
| Excitation Wavelength | ~493 nm | [1] |
| Emission Wavelength | ~527 nm | [2] |
| Fluorescence Enhancement | Up to 150-fold | [1] |
| Response Time | Within 20 minutes | [1] |
| Typical Concentration | 1 µM | [1] |
| Limit of Detection (in vitro) | As low as 37 nM (for a similar probe) | [8] |
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound activation.
Experimental Workflow: Troubleshooting Weak Signal
Caption: Troubleshooting workflow for weak fluorescence signals.
Logical Relationships: Problem-Cause-Solution
Caption: Relationships between problems, causes, and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. DSpace [scholarworks.gsu.edu]
- 4. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction-based Fluorescent Probes for Carbon Monoxide Require Reactivity Involving a Ruthenium Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: CO probe 1 Staining Protocol
Welcome to the technical support center for "CO probe 1," a fluorescent probe designed for the detection of carbon monoxide (CO) in living cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your staining protocol and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of "this compound"?
A1: "this compound" is a highly efficient fluorescent probe for carbon monoxide. Its mechanism is based on a Tsuji-Trost reaction. In the presence of Palladium(II) chloride (PdCl₂), carbon monoxide reduces Pd(II) to Palladium(0) (Pd(0)). This catalyzes the removal of an allyl protecting group from the probe, releasing fluorescein and generating a strong fluorescent signal.[1][2]
Q2: What are the spectral properties of "this compound"?
A2: The probe exhibits an excitation maximum around 493 nm and an emission maximum around 525 nm (green fluorescence).[1][3]
Q3: What materials are required but not supplied with "this compound"?
A3: You will need to source the following reagents independently:
-
Palladium(II) chloride (PdCl₂)
-
A carbon monoxide-releasing molecule (CORM), such as CORM-3, for positive control experiments.[1][3]
-
Dimethyl sulfoxide (DMSO) for preparing the stock solution.
Q4: How should "this compound" be stored?
A4: "this compound" is supplied as a lyophilized solid and should be stored at -20°C, protected from light and moisture.[3] Before use, it is recommended to centrifuge the vial to ensure all the powder is at the bottom.[3]
Q5: Is "this compound" suitable for detecting endogenous CO?
A5: Yes, "this compound" is sensitive enough for imaging endogenous CO in living cells.[1][4] To induce endogenous CO production for experimental purposes, cells can be treated with agents like lipopolysaccharide (LPS) or hemin.[1][5]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Omission of PdCl₂ | PdCl₂ is essential for the CO-mediated reaction that releases the fluorophore. Ensure that PdCl₂ is added to the staining solution at the recommended concentration.[1] |
| Insufficient CO Production | For detecting endogenous CO, ensure that cells have been adequately stimulated to produce CO (e.g., with hemin or LPS). For exogenous CO detection, confirm the viability and concentration of your CO-releasing molecule (CORM).[1][5] |
| Incorrect Filter Sets | Use a standard FITC or GFP filter set for imaging. The excitation wavelength should be between 450-490 nm and the emission should be collected around 525 nm.[3] |
| Low Probe Concentration | The optimal concentration of "this compound" may vary between cell types. Perform a concentration titration to determine the ideal concentration for your specific cells. |
| Photobleaching | Minimize the exposure of stained cells to excitation light. Reduce laser power and exposure time during image acquisition.[6] |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Using too high a concentration of "this compound" can lead to non-specific binding and high background. Titrate the probe to find the lowest effective concentration. |
| Inadequate Washing | Ensure that cells are thoroughly washed with buffer (e.g., PBS) after incubation with the probe to remove any unbound molecules.[1] |
| Autofluorescence | Some cell types or media components can be inherently fluorescent. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use a background subtraction function in your imaging software. |
| Probe Aggregation | Ensure the probe is fully dissolved in DMSO before adding it to your aqueous buffer. Aggregates can cause bright, punctate background staining. |
Problem 3: Cell Toxicity or Altered Morphology
| Potential Cause | Recommended Solution |
| High Probe or PdCl₂ Concentration | High concentrations of the probe or PdCl₂ can be toxic to cells.[2] Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentrations for your cell line. |
| Prolonged Incubation | Long incubation times can lead to cellular stress. Optimize the incubation time to the minimum required to achieve a sufficient signal. A 30-minute incubation is a good starting point.[1][3] |
| Phototoxicity | Excessive exposure to excitation light can generate reactive oxygen species and cause cellular damage.[6][7] Use the lowest possible laser power and exposure time. Consider using a neutral density filter. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Standard Staining Protocol for Live Cells
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of "this compound" in high-quality, anhydrous DMSO.[3]
-
Prepare a 10 mM stock solution of PdCl₂ in water.
-
Note: It is recommended to aliquot stock solutions and store them at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture overnight to allow for adherence.
-
-
Induction of CO (Optional):
-
Staining:
-
Prepare the staining solution by diluting "this compound" and PdCl₂ to a final concentration of 1 µM each in pre-warmed cell culture medium or buffer.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1][3]
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess probe.[1]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (Excitation: ~490 nm, Emission: ~525 nm).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Concentration | 0.5 - 5 µM | Optimal concentration should be determined empirically for each cell type. A 1 µM starting concentration is recommended.[1][3] |
| PdCl₂ Concentration | 1 - 10 µM | Should be used in equimolar or slight excess to the probe concentration. |
| Incubation Time | 20 - 60 minutes | 30 minutes is typically sufficient.[1][3] |
| Excitation Wavelength | 450 - 493 nm | |
| Emission Wavelength | ~525 nm |
Visual Guides
Caption: General experimental workflow for staining live cells with "this compound".
Caption: Troubleshooting flowchart for addressing weak or no fluorescence signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. A cell membrane-anchored fluorescent probe for monitoring carbon monoxide release from living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]
"CO probe 1" photostability and bleaching issues
Welcome to the technical support center for CO Probe 1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the photostability and bleaching of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed for the detection of carbon monoxide (CO) in living cells.[1][2] It operates on a reaction-based mechanism. The probe itself is non-fluorescent. In the presence of CO and a palladium (PdCl₂) catalyst, a Tsuji-Trost reaction is triggered. This reaction removes an allyl ether protecting group from the probe, releasing the highly fluorescent molecule, fluorescein.[1] The resulting fluorescence intensity is proportional to the concentration of CO.
Q2: What are the spectral properties of activated this compound?
Once this compound reacts with carbon monoxide and releases fluorescein, it exhibits the spectral properties of fluorescein. The approximate excitation and emission maxima are:
-
Excitation: ~493 nm[1]
-
Emission: ~515 nm
Q3: How significant is the fluorescence enhancement of this compound upon reaction with CO?
This compound exhibits a significant "turn-on" fluorescence response. In the presence of PdCl₂ and CO, the fluorescence intensity can increase by approximately 150-fold within 20 minutes.[1]
Q4: Is this compound selective for carbon monoxide?
Yes, this compound demonstrates high selectivity for CO over other reactive oxygen species (ROS), reactive nitrogen species (RNS), and biological thiols.
Photostability and Bleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[3] While the unreacted this compound is non-fluorescent and thus not susceptible to photobleaching, the released fluorescein is prone to fading upon prolonged or intense exposure to excitation light.
Quantitative Data on Fluorescein Photostability
As this compound releases fluorescein, its photostability is dictated by the photophysical properties of fluorescein. The following table summarizes key photostability-related parameters for fluorescein.
| Parameter | Typical Value | Notes |
| Fluorescence Quantum Yield (Φf) | 0.925 (in 0.1 M NaOH) | The quantum yield can be influenced by the local environment, such as pH and solvent polarity.[4] |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁴ - 10⁻⁶ | This value can vary significantly depending on the excitation intensity and the presence of oxygen. |
| Average Number of Emitted Photons before Bleaching | 30,000 - 40,000 | This is an estimate for fluorescein under medium to high illumination intensity.[5] |
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, focusing on photostability and signal-related issues.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure that both this compound and PdCl₂ are added to the sample at the recommended concentrations. Verify that CO is present in the system (e.g., by using a CO-releasing molecule, CORM, as a positive control). |
| Low probe concentration | Optimize the loading concentration of this compound. A typical starting concentration is 1 µM.[1] |
| Incorrect filter sets | Use appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~515 nm). |
| Suboptimal pH | The fluorescence of fluorescein is pH-dependent. Ensure the imaging buffer is within the optimal pH range for fluorescein (typically pH > 7). |
| Rapid photobleaching | See "Problem 2: Rapid Signal Fading (Photobleaching)" below. |
Problem 2: Rapid Signal Fading (Photobleaching)
| Possible Cause | Troubleshooting Step |
| High excitation light intensity | Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. |
| Long exposure times | Use the shortest possible exposure time that provides a clear image. For time-lapse imaging, increase the interval between acquisitions. |
| Oxygen-mediated photodamage | Use an antifade mounting medium for fixed cells. For live-cell imaging, consider using an oxygen scavenging system if compatible with your experimental setup. |
| Sample handling | Minimize exposure of the sample to light before and during imaging. Store stained samples in the dark. |
Problem 3: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If necessary, use imaging software to subtract the background. |
| Probe aggregation | Ensure this compound is fully dissolved in the working solution. Aggregates can lead to non-specific fluorescence. |
| Excess unbound probe | Wash cells with buffer after incubation with the probe to remove any excess, unbound molecules.[1] |
Experimental Protocols
Standard Protocol for Live-Cell Imaging of CO with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Seed cells in a suitable imaging dish or plate and culture overnight.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a serum-free medium or buffer to the desired final concentration (e.g., 1 µM).
-
Add the this compound solution and PdCl₂ (e.g., 1 µM final concentration) to the cells.
-
Incubate for 30 minutes at 37°C.[1]
-
-
Induction of CO (Optional): If studying endogenous CO production, treat cells with an appropriate stimulus. For a positive control, a CO-releasing molecule (CORM) can be used.
-
Washing: Gently wash the cells two to three times with a pre-warmed buffer (e.g., PBS or HBSS) to remove excess probe.[1]
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for fluorescein (e.g., excitation at 488 nm, emission collected at 500-550 nm).
-
Minimize light exposure to reduce photobleaching.
-
Visualizations
Signaling Pathway of this compound Activation
Caption: Mechanism of this compound activation by carbon monoxide.
Troubleshooting Workflow for Weak Signal
Caption: A logical workflow for troubleshooting weak fluorescence signals with this compound.
References
"CO probe 1" selectivity against reactive oxygen species
Welcome to the technical support center for CO Probe 1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for the detection of carbon monoxide (CO), with a specific focus on its performance in the presence of reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as COP-1) is a fluorescent sensor that operates based on a palladium-mediated carbonylation reaction. The probe consists of a fluorophore, typically a BODIPY dye, which is quenched by a palladium (Pd) complex. In the presence of carbon monoxide, the palladium is removed through a carbonylation reaction. This "dequenching" process releases the free fluorophore, resulting in a significant increase in fluorescence intensity, allowing for the detection of CO.[1][2][3]
Q2: How selective is this compound for carbon monoxide over reactive oxygen species (ROS)?
A2: this compound exhibits high selectivity for carbon monoxide over a wide range of biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and other small molecules.[1][3] Studies have shown that common ROS such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radical (•OH) do not cause a significant change in the probe's fluorescence.[4]
Q3: Can this compound be used for imaging CO in living cells?
A3: Yes, this compound is designed for and has been successfully used in imaging both exogenous and endogenous CO in various living cell lines.[1][3] Its high selectivity and sensitivity make it a valuable tool for studying the roles of CO in cellular signaling and pathology.
Troubleshooting Guides
Problem 1: Weak or no fluorescent signal after adding the CO source.
-
Possible Cause: Insufficient probe or palladium concentration.
-
Solution: Ensure that both this compound and the palladium catalyst (e.g., PdCl₂) are used at their optimal concentrations as recommended in the product datasheet or relevant literature. A typical starting concentration is 1 µM for both.[4]
-
-
Possible Cause: Inactive CO-releasing molecule (CORM).
-
Solution: CORMs can degrade over time. Prepare fresh solutions of the CORM immediately before use. It is also advisable to test the activity of a new batch of CORM.
-
-
Possible Cause: Incorrect imaging settings.
-
Solution: Verify that the excitation and emission wavelengths on your fluorescence microscope are correctly set for this compound (typically around 450-480 nm for excitation and 527 nm for emission).[4] Ensure the detector gain and exposure time are optimized.
-
Problem 2: High background fluorescence in the absence of a CO source.
-
Possible Cause: Autofluorescence from cells or media.
-
Solution: Image an unstained control sample (cells without the probe) using the same imaging parameters to determine the level of autofluorescence. Phenol red-free media can help reduce background from the media.
-
-
Possible Cause: Probe degradation or contamination.
-
Solution: Store this compound protected from light and moisture as recommended. Use high-purity solvents to prepare stock solutions. Filter-sterilize the probe solution if necessary.
-
Problem 3: Rapid fading of the fluorescent signal (photobleaching).
-
Possible Cause: Excessive excitation light intensity or exposure time.
-
Solution: Reduce the intensity of the excitation light source (e.g., use neutral density filters). Decrease the exposure time for image acquisition. For time-lapse imaging, increase the interval between acquisitions.
-
-
Possible Cause: Presence of molecular oxygen.
-
Solution: Use an antifade mounting medium for fixed-cell imaging. For live-cell imaging, minimizing exposure to the excitation light is the primary strategy to reduce photobleaching.
-
Data Presentation
Table 1: Selectivity of this compound Against Various Reactive Species
| Interfering Species | Chemical Formula | Concentration Tested | Observed Fluorescence Change |
| Hydrogen peroxide | H₂O₂ | 100 µM | Negligible |
| Hypochlorite | ClO⁻ | 100 µM | Negligible |
| Nitric oxide | NO | Varies | Negligible |
| Peroxynitrite | ONOO⁻ | Varies | Negligible |
| Superoxide | O₂⁻ | Varies | Negligible |
| Hydroxyl radical | •OH | Varies | Negligible |
| Various biothiols (e.g., GSH, Cys) | - | High (mM range) | Negligible |
| Various amino acids | - | High (mM range) | Negligible |
Note: This table is a qualitative summary based on findings from multiple sources. The exact fold-change in fluorescence may vary slightly depending on experimental conditions.[3][4]
Experimental Protocols
Protocol 1: In Vitro Selectivity Testing of this compound Against ROS
This protocol outlines the steps to verify the selectivity of this compound for CO over a specific reactive oxygen species, for example, hydrogen peroxide (H₂O₂).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of PdCl₂ (e.g., 1 mM in water).
-
Prepare a stock solution of a CO-releasing molecule (CORM), such as CORM-3 (e.g., 10 mM in water).
-
Prepare a stock solution of the ROS to be tested, e.g., H₂O₂ (e.g., 10 mM in water).
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Experimental Setup (in a 96-well plate or cuvette):
-
Control (Probe only): To the working buffer, add this compound to a final concentration of 1 µM and PdCl₂ to a final concentration of 1 µM.
-
Positive Control (Probe + CO): To the working buffer, add this compound (1 µM), PdCl₂ (1 µM), and the CORM to a final concentration that elicits a robust signal (e.g., 10 µM CORM-3).
-
Test Condition (Probe + ROS): To the working buffer, add this compound (1 µM), PdCl₂ (1 µM), and the ROS to the desired final concentration (e.g., 100 µM H₂O₂).
-
Competition Test (Probe + CO + ROS): To the working buffer, add this compound (1 µM), PdCl₂ (1 µM), the CORM (e.g., 10 µM CORM-3), and the ROS (e.g., 100 µM H₂O₂).
-
-
Incubation and Measurement:
-
Incubate the plate or cuvettes at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 470 nm, Em: 525 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (buffer only) from all readings.
-
Compare the fluorescence intensity of the "Test Condition" and "Competition Test" to the "Positive Control" and "Control." A high selectivity is indicated by a minimal change in fluorescence in the "Test Condition" compared to the "Control," and a minimal impact of the ROS on the CO-induced signal in the "Competition Test."
-
Visualizations
Caption: Reaction mechanism of this compound.
Caption: Workflow for selectivity testing.
Caption: CO-induced mitochondrial ROS signaling.
References
- 1. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon monoxide neurotoxicity is triggered by oxidative stress induced by ROS production from three distinct cellular sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving signal-to-noise ratio for "CO probe 1"
Welcome to the Technical Support Center for CO Probe 1. This guide is designed for researchers, scientists, and drug development professionals to help you optimize your experiments and achieve the best possible signal-to-noise ratio when detecting carbon monoxide in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect carbon monoxide?
A1: this compound is a highly selective fluorescent probe designed for the detection of carbon monoxide (CO) in living cells. Its mechanism is based on a palladium-mediated reaction, where the presence of CO triggers a chemical transformation of the probe. This reaction cleaves a quenching moiety, leading to a significant "turn-on" fluorescence signal that can be measured using standard fluorescence microscopy.
Q2: What is the primary cause of a low signal-to-noise ratio (SNR) in fluorescence microscopy?
A2: A low signal-to-noise ratio occurs when the specific fluorescent signal from your probe is difficult to distinguish from background noise.[1] The most significant contributors to low SNR are high background fluorescence and weak specific signal. High background can stem from cellular autofluorescence, components in the imaging medium, or suboptimal probe concentration.[1][2] A weak signal may be caused by insufficient probe loading, low CO levels, photobleaching, or incorrect microscope settings.[3][4]
Q3: What is autofluorescence and how does it interfere with my measurements?
A3: Autofluorescence is the natural fluorescence emitted by various biological molecules within the cell when they absorb light.[5] Common sources include metabolic cofactors (like NADH and riboflavin), structural proteins (collagen, elastin), and cellular pigments (lipofuscin).[5][6][7] This endogenous fluorescence can create a high background that masks the specific signal from this compound, thereby reducing the sensitivity and accuracy of your experiment.[6] Aldehyde-based fixatives and components in cell culture media like phenol red and serum are also known to contribute to autofluorescence.[5][8]
Q4: I am using a CO-Releasing Molecule (CORM) as a positive control, but my results are inconsistent. Why?
A4: While CORMs are often used to generate CO in experiments, it is critical to understand their chemical reactivity. Many fluorescent probes can react directly with the CORM itself or with its byproducts, rather than with the released CO.[9][10][11] This can lead to misleading results. For example, some ruthenium-based CORMs (like CORM-2 and CORM-3) are strong reducing agents and may produce CO₂ instead of CO in aqueous solutions unless a nucleophile is present.[9][10] It is crucial to use a clean source of CO gas or a well-characterized CORM and to perform appropriate control experiments to ensure the observed signal is genuinely from CO.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: The fluorescence signal is very weak or absent.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | The probe concentration is too low to generate a detectable signal. Increase the probe concentration in a stepwise manner (e.g., 2.5 µM, 5 µM, 10 µM) to find the optimal level for your cell type. |
| Low Endogenous CO Production | The cells may not be producing enough CO under basal conditions to be detected. Consider using a positive control, such as a validated CO donor or a chemical inducer of heme oxygenase-1 (HO-1), the primary enzyme for endogenous CO production.[12] |
| Probe Degradation | Fluorophores can be sensitive to light and temperature.[4] Store this compound protected from light and at the recommended temperature. Prepare fresh working solutions from a stock aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.[4] |
| Incorrect Microscope Filter Sets | The excitation and emission filters on the microscope do not match the spectral properties of this compound. Ensure your filter sets are appropriate for the probe's excitation/emission maxima (Ex/Em: 490/525 nm).[3] |
| Photobleaching | The fluorescent signal fades rapidly upon exposure to excitation light.[3] Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium if imaging fixed cells.[3][13] For live-cell imaging, minimize the duration and frequency of light exposure.[14][15] |
Issue 2: The background fluorescence is too high.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Too much probe can lead to high, non-specific background staining. Titrate the probe concentration downwards to find the lowest concentration that still provides a robust specific signal.[16] |
| Cellular Autofluorescence | Endogenous molecules are fluorescing in the same spectral region as your probe.[6][8] Image an unstained sample (a negative control) to assess the level of autofluorescence.[7] If autofluorescence is high, consider using imaging media free of phenol red and serum.[7][8] For fixed cells, chemical quenching agents like sodium borohydride can reduce aldehyde-induced autofluorescence.[5][17] |
| Contaminated Imaging Medium | Components in the cell culture medium, such as phenol red, serum, and riboflavin, are fluorescent.[8] Switch to a fluorescence-optimized imaging buffer or medium (e.g., FluoroBrite™ DMEM or PBS) for the final probe incubation and imaging steps.[8] |
| Out-of-Focus Light (Widefield Microscopy) | In widefield microscopy, fluorescence from above and below the focal plane contributes to background haze.[2] If available, use a confocal microscope to reject out-of-focus light by adjusting the pinhole size.[2] Alternatively, use image deconvolution software to computationally remove background blur.[15] |
Quantitative Data Summary
The following table provides recommended starting parameters for using this compound. These should be optimized for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 µM - 10 µM | Start with 5 µM and optimize via titration. |
| Incubation Time | 30 - 60 minutes | Longer times may increase background. |
| Incubation Temperature | 37°C | Maintain optimal cell health. |
| Excitation Wavelength | 490 nm | Match to the probe's excitation peak. |
| Emission Wavelength | 525 nm | Use a bandpass filter to collect peak emission. |
Experimental Protocols
Protocol: Live-Cell Imaging of CO with this compound
This protocol provides a general workflow for staining and imaging live cells.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Probe Working Solution: Prepare a fresh working solution of this compound in a serum-free, phenol red-free medium or a suitable imaging buffer (e.g., HBSS). The final concentration should be optimized within the 1-10 µM range.
-
Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Wash: After incubation, remove the probe solution and wash the cells two to three times with the warm imaging buffer to remove any excess, unbound probe.
-
Induce CO Production (Optional): If stimulating CO production, replace the wash buffer with the imaging buffer containing your stimulus (e.g., a CORM or pharmacological agent) and incubate for the desired period. Include a vehicle-only control.
-
Imaging: Mount the dish or slide on the microscope stage. If necessary, use an environmental chamber to maintain 37°C and 5% CO₂.[14]
-
Image Acquisition: Locate the cells under brightfield and then switch to the fluorescence channel. Use the lowest possible excitation light intensity and the shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[15][18] Capture images for all experimental conditions.
-
Analysis: Quantify the fluorescence intensity of the images using appropriate image analysis software. Compare the signal from treated cells to control cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Simplified signaling pathway involving endogenous CO production.
Caption: Experimental workflow for CO detection using this compound.
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 5. benchchem.com [benchchem.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [scholarworks.gsu.edu]
- 12. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06052J [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 16. quantabio.com [quantabio.com]
- 17. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: CO Probe 1 in Cytotoxicity and Cell Viability Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing "CO probe 1" (also known as COP-1) for the detection of carbon monoxide (CO) in cellular systems. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this fluorescent probe in your cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly efficient fluorescent probe designed for the detection of carbon monoxide in living cells. Its mechanism is based on a palladium-mediated reaction. In its initial state, the fluorescence of the probe is quenched. In the presence of carbon monoxide and a palladium source (typically PdCl₂), CO reduces Pd(II) to Pd(0), which then catalyzes a Tsuji-Trost reaction. This reaction removes a protecting group from the fluorophore, leading to a significant increase in fluorescence intensity, which can be measured to quantify the presence of CO.[1]
Q2: Is this compound cytotoxic?
A2: this compound is generally reported to have low cytotoxicity and is well-tolerated by cells at typical working concentrations used for imaging studies.[1] However, it is crucial to perform a cell viability assay, such as the MTT assay, to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. The co-reagent, PdCl₂, can also exhibit toxicity at higher concentrations, so it is important to assess the cytotoxicity of the complete probe system.
Q3: What is the typical working concentration for this compound in cell-based assays?
A3: For live cell imaging, this compound is commonly used at a concentration of 1 µM, in conjunction with 1 µM PdCl₂.[1] However, the optimal concentration may vary depending on the cell type and the specific experimental setup. A concentration-response curve should be generated to determine the ideal concentration that provides a robust signal with minimal background and no significant impact on cell viability.
Q4: Can I use this compound to measure endogenous CO production?
A4: Yes, this compound can be used to detect endogenous CO. To stimulate endogenous CO production, cells can be pre-treated with an inducer of heme oxygenase-1 (HO-1), such as hemin.[1] Following stimulation, the cells are incubated with this compound and PdCl₂ to detect the resulting increase in intracellular CO.
Q5: What are the appropriate controls for experiments using this compound?
A5: Several controls are essential for reliable results:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound and PdCl₂. This helps to determine the baseline fluorescence and any autofluorescence from the cells.
-
Probe-only Control: Cells incubated with this compound alone (without PdCl₂) to ensure that the probe itself does not become fluorescent under the experimental conditions.
-
PdCl₂-only Control: Cells treated with PdCl₂ alone to assess any potential effects of the palladium salt on cell health or fluorescence.
-
Positive Control: Cells pre-treated with a known CO-releasing molecule (CORM), such as CORM-3, before incubation with this compound and PdCl₂.[1] This confirms that the probe is responsive to CO in your cellular system.
Data Presentation
To ensure accurate interpretation of cytotoxicity data, we recommend organizing your results in a clear and structured table. This allows for easy comparison of cell viability across different concentrations of this compound and its necessary co-reagent, PdCl₂.
Table 1: Example of Cytotoxicity Data for this compound and PdCl₂ in HeLa Cells (MTT Assay)
| Concentration of this compound (µM) | Concentration of PdCl₂ (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 0 | 100 | ± 4.2 |
| 1 | 1 | 98.5 | ± 3.8 |
| 5 | 5 | 95.2 | ± 4.5 |
| 10 | 10 | 91.8 | ± 5.1 |
| 20 | 20 | 85.3 | ± 6.2 |
| 50 | 50 | 70.1 | ± 7.9 |
Note: The data presented in this table are for illustrative purposes only and should be generated empirically for your specific cell line and experimental conditions.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of Reagents: Prepare stock solutions of this compound and PdCl₂ in DMSO. Further dilute these stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound and PdCl₂ (as outlined in your experimental design, see Table 1 for an example). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT Reagent: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Detailed Methodology for Live Cell Imaging of CO
This protocol outlines the steps for visualizing intracellular CO using this compound.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
CO-releasing molecule (e.g., CORM-3) for positive control
-
Hemin (for stimulating endogenous CO)
-
Glass-bottom dishes or chamber slides for fluorescence microscopy
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Control and Experimental Groups:
-
Negative Control: Cells treated with vehicle only.
-
Probe Control: Cells to be incubated with this compound and PdCl₂ without any CO stimulation.
-
Positive Control (Exogenous CO): Pre-treat cells with a CO-releasing molecule (e.g., 10 µM CORM-3) for 30 minutes at 37°C.[1]
-
Endogenous CO Stimulation: Pre-treat cells with an HO-1 inducer (e.g., 100 µM hemin) for the appropriate time to stimulate endogenous CO production.[1]
-
-
Probe Incubation: After the pre-treatment period (for positive and endogenous CO groups), wash the cells once with PBS. Then, incubate all cell groups with a mixture of 1 µM this compound and 1 µM PdCl₂ in serum-free medium for 30 minutes at 37°C.[1]
-
Washing: After incubation with the probe, wash the cells three times with PBS to remove any excess probe and reagents.[1]
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength of approximately 493 nm and collect the emission signal.
-
Image Analysis: Quantify the fluorescence intensity of the images to compare the levels of CO in the different treatment groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in control cells | - Autofluorescence of cells or medium.- Incomplete removal of the probe after incubation.- Photodegradation of the probe. | - Image cells in phenol red-free medium.- Ensure thorough washing steps after probe incubation.- Minimize exposure of the probe and stained cells to light. |
| No or weak fluorescence signal in positive control | - Inactive CO-releasing molecule (CORM).- Degradation of this compound or PdCl₂.- Incorrect filter sets on the microscope. | - Use a fresh stock of the CORM.- Prepare fresh solutions of this compound and PdCl₂ for each experiment.- Verify that the excitation and emission filters are appropriate for the fluorophore released by this compound. |
| Significant cell death observed in all groups | - Cytotoxicity of this compound and/or PdCl₂ at the concentration used.- Phototoxicity from prolonged exposure to excitation light. | - Perform a dose-response cytotoxicity assay (e.g., MTT) to determine a non-toxic working concentration.- Reduce the intensity and duration of light exposure during imaging. |
| Inconsistent results between experiments | - Variation in cell density.- Differences in incubation times.- Instability of reagents. | - Ensure consistent cell seeding density.- Standardize all incubation times precisely.- Prepare fresh reagents for each experiment and store stock solutions appropriately. |
Visualizations
Caption: Workflow for detecting intracellular carbon monoxide using this compound.
Caption: Signaling pathway illustrating the activation of this compound.
References
Technical Support Center: Fluorescent CO Probes
Welcome to the technical support center for fluorescent carbon monoxide (CO) probes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the use of these powerful tools. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you obtain reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My fluorescent CO probe is showing a signal even in the absence of a known CO source. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Probe Auto-oxidation: Some fluorescent probes can spontaneously oxidize when exposed to air and light, leading to a background signal. It is crucial to prepare fresh probe solutions and protect them from light.[1]
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence from endogenous molecules like NADH and flavins. This can be mistaken for a positive signal from your CO probe.
-
Reaction with CO-Releasing Molecules (CORMs) instead of CO: A significant pitfall is that some probes react directly with the CORM used as a CO source, rather than with the released CO itself.[2][3] This is particularly prevalent with widely used compounds like CORM-2 and CORM-3, which may release minimal CO under physiological conditions and are chemically reactive.[2][3]
-
Probe Instability: The probe itself might be unstable under your experimental conditions (e.g., pH, temperature), leading to degradation and a fluorescent byproduct.
Q2: I am observing a very weak or no signal after adding a CO donor. What are the possible reasons?
A2: A lack of signal can be equally perplexing. Here are some potential causes:
-
Inefficient CO Release from CORMs: The CO donor you are using may not be releasing CO effectively in your experimental setup. The CO-donating ability of some CORMs is highly dependent on factors like the presence of nucleophiles.[2]
-
Low Probe Sensitivity: The probe may not be sensitive enough to detect the low concentrations of CO present in your system.[4][5] The detection limit of the probe is a critical parameter to consider.
-
Poor Probe Loading or Cellular Permeability: If you are working with live cells, the probe may not be efficiently entering the cells. Optimizing the probe concentration and incubation time is essential.[1] Some probes also have poor water solubility, which can hinder their application in biological systems.[4][6]
-
Incorrect Excitation/Emission Wavelengths: Ensure that you are using the correct filter sets and settings on your fluorescence microscope or plate reader for your specific probe.
-
Rapid Signal Quenching: The fluorescent signal might be quenched by other molecules present in the biological environment.
Q3: How can I be sure that my probe is selectively detecting CO and not other reactive species?
A3: Ensuring selectivity is paramount for valid results.
-
Perform Comprehensive Selectivity Tests: Test the probe's response to a panel of biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and thiols.[7]
-
Use a "CO-free" CORM Analog: If possible, use a structurally similar molecule to your CORM that does not release CO to see if it elicits a fluorescent response.
-
Validate with Multiple Probes: If feasible, use a second, structurally different fluorescent CO probe to confirm your findings.
-
Employ a CO Scavenger: Pre-treating your sample with a known CO scavenger, such as a hemoglobin solution, should abolish the signal if it is truly CO-dependent.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can obscure your signal of interest and lead to false positives.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Auto-oxidation | Prepare fresh probe solutions daily and protect them from light. Run a cell-free control with the probe in your assay buffer.[1] | Reduced background signal in the cell-free control. |
| Cellular Autofluorescence | Image an unstained control sample of your cells using the same imaging parameters. Consider using a probe with excitation/emission wavelengths that minimize autofluorescence (e.g., near-infrared probes).[6] | Characterization of the contribution of cellular autofluorescence to your signal. |
| Residual Background from Probe | For "turn-on" probes, incomplete quenching of the fluorophore can lead to a noticeable residual background.[7] Consider using a probe with a de novo fluorophore construction mechanism for a near-zero background.[7] | Lower background fluorescence and improved signal-to-noise ratio. |
| High Probe Concentration | Titrate the probe concentration to find the optimal balance between signal and background. | A concentration that provides a robust signal with minimal background. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Probe Loading | Optimize probe concentration and incubation time. Ensure even mixing of the probe in the cell culture medium.[1] | More uniform fluorescence intensity across the cell population. |
| Variable Cell Health or Density | Ensure consistent cell seeding density and that cells are in a similar growth phase for all experiments.[1] | Reduced well-to-well or sample-to-sample variability. |
| Unreliable CO Release from CORMs | Be aware that CORM-2 and CORM-3 are known to be unreliable CO donors.[2][3] Consider alternative, more reliable CO donors or use gaseous CO in a controlled environment for in vitro assays. | More consistent and predictable CO-induced fluorescence. |
| Photobleaching | Minimize the exposure of your samples to excitation light. Use an anti-fade mounting medium if applicable. Characterize the photostability of your probe.[8] | A more stable fluorescent signal over time during imaging. |
Experimental Protocols
Protocol 1: General Procedure for Cellular Imaging of CO with a Fluorescent Probe
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight in a CO2 incubator.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent CO probe in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration in a serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Incubate the cells with the probe-containing medium for the optimized time and temperature (typically 30-60 minutes at 37°C).
-
-
Washing: Remove the probe-containing medium and wash the cells gently with warm PBS or a suitable imaging buffer to remove any unloaded probe.
-
CO Treatment:
-
Add the imaging buffer containing the CO donor (CORM) or the vehicle control to the cells.
-
Alternatively, for endogenous CO detection, add the stimulus of interest to induce CO production.
-
-
Fluorescence Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter set for the probe.
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
-
Image Analysis: Quantify the fluorescence intensity of the cells using image analysis software.
Visual Guides
Caption: Troubleshooting workflow for unexpected fluorescence signals.
Caption: Intended vs. artifactual signaling with CORMs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel highly sensitive fluorescent probe for imaging endogenous CO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"CO probe 1" buffer and media compatibility
Welcome to the technical support center for CO Probe 1 , a fluorescent probe for the detection of carbon monoxide in living cells. This guide provides detailed information on buffer and media compatibility, troubleshooting common issues, and comprehensive experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-fluorescent molecule that, in the presence of palladium chloride (PdCl₂), can detect carbon monoxide (CO). CO reduces the palladium (II) in PdCl₂ to palladium (0). This catalytically removes a protecting group from this compound, releasing a highly fluorescent molecule, fluorescein, which can be detected using fluorescence microscopy or a plate reader.[1]
Q2: What are the optimal excitation and emission wavelengths for the fluorescent product of this compound?
A2: The optimal excitation wavelength is approximately 493 nm, and the emission wavelength is approximately 527 nm (green fluorescence).[1][2]
Q3: What is the recommended storage and handling for this compound?
A3: this compound should be stored at -20°C, protected from light, and kept in a desiccated environment. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the contents at the bottom.[2]
Q4: Do I need any additional reagents to use this compound?
A4: Yes, you will need palladium chloride (PdCl₂) to be used in conjunction with this compound. For positive control experiments, a carbon monoxide-releasing molecule (CORM), such as CORM-3, is also required.[2]
Buffer and Media Compatibility
The performance of this compound can be influenced by the composition of the buffer and cell culture medium. Below is a summary of compatibility information.
Quantitative Data Summary: Buffer and Media Compatibility
| Component | Recommendation | Rationale/Remarks |
| pH | Maintain a physiological pH range of 7.2-7.4 for optimal probe performance. | Fluorescein's fluorescence is pH-sensitive. While the probe is functional in weakly acidic to neutral conditions, its signal can be affected by significant pH shifts. |
| HEPES Buffer | Compatible and recommended. | Often used in protocols with this compound and provides stable pH buffering. |
| PBS Buffer | Compatible and recommended for washing steps. | Standard biological buffer, shows good compatibility.[1] |
| Tris Buffer | Potentially enhances fluorescence, but use with caution. | Tris buffer has been shown to increase the fluorescence yield of some fluorescein-based dyes. This could potentially increase signal intensity but may also elevate background. |
| Phenol Red | Not Recommended. Use phenol red-free media. | Phenol red can interfere with fluorescence-based assays by increasing background fluorescence and quenching the signal.[3][4][5][6] |
| Serum (e.g., FBS) | Use with caution. Reduce serum concentration if possible during the experiment. | Serum proteins can bind to the probe, potentially reducing its availability and affecting its performance. Serum also contains enzymes that could potentially interact with the probe or its components.[7][8] |
| Thiols (e.g., DTT, β-mercaptoethanol) | Not Recommended. | Thiols can act as inhibitors of palladium catalysts, preventing the probe's activation.[9] |
| Amines | Use with caution. | High concentrations of primary and secondary amines can potentially interfere with the palladium catalyst.[10] |
Troubleshooting Guide
Q5: I am observing high background fluorescence. What could be the cause?
A5: High background fluorescence can be caused by several factors:
-
Autofluorescence: Cells naturally fluoresce, which can contribute to background signal. To assess this, image an unstained sample of your cells under the same imaging conditions.
-
Phenol Red: If your cell culture medium contains phenol red, it can significantly increase background fluorescence.[3][4][5][6] Switch to a phenol red-free medium for your experiments.
-
Probe Concentration: The concentration of this compound may be too high. Titrate the probe concentration to find the optimal balance between signal and background.
-
Incomplete Washing: Residual, unbound probe can contribute to background. Ensure thorough washing of the cells with a compatible buffer (e.g., PBS) after incubation with the probe.
Q6: I am not seeing any fluorescent signal, or the signal is very weak. What should I do?
A6: A lack of or weak signal can be due to several reasons:
-
Absence of CO: The primary reason for no signal is the absence of carbon monoxide. Ensure you have a positive control (e.g., cells treated with a CORM like CORM-3) to confirm that the probe and detection system are working correctly.[2]
-
Missing PdCl₂: this compound requires the presence of PdCl₂ to function. Double-check that you have added PdCl₂ to your experimental setup.[1]
-
Inhibited Catalyst: The palladium catalyst can be inhibited by certain compounds. Avoid using buffers or media containing thiols (like DTT or β-mercaptoethanol) or high concentrations of amines.[9][10]
-
Incorrect Filter Sets: Ensure that you are using the correct excitation and emission filters on your microscope for fluorescein (Excitation ~493 nm, Emission ~527 nm).
-
Photobleaching: The fluorescent product of the probe can be susceptible to photobleaching. Minimize the exposure of your samples to the excitation light.
Q7: The fluorescent signal is unstable and fades quickly. How can I prevent this?
A7: Signal instability is often due to photobleaching. To minimize this:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time for image acquisition.
-
Use an anti-fade mounting medium if you are imaging fixed cells.
-
Acquire images promptly after the experiment.
Experimental Protocols
Detailed Methodology for Live Cell Imaging of CO with this compound
Materials:
-
This compound
-
Palladium Chloride (PdCl₂)
-
Dimethyl Sulfoxide (DMSO)
-
Cells of interest cultured in a suitable format for imaging (e.g., 24-well plate)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Carbon Monoxide Releasing Molecule (CORM-3) for positive control (optional)
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Prepare a 10 mM stock solution of PdCl₂ in water or a suitable buffer.
-
Store stock solutions at -20°C, protected from light.
Experimental Procedure:
-
Culture cells to the desired confluency in a suitable imaging plate or dish.
-
Positive Control (Optional): To induce CO production, pre-incubate a subset of cells with a CO-releasing molecule (e.g., 10 µM CORM-3) in phenol red-free cell culture medium for 30 minutes at 37°C.[2]
-
Remove the pre-incubation medium (if applicable) and wash the cells once with PBS.
-
Prepare the working solution by diluting the this compound and PdCl₂ stock solutions in phenol red-free cell culture medium to a final concentration of 1 µM each.[2]
-
Incubate the cells with the working solution for 30 minutes at 37°C.[2]
-
After incubation, wash the cells three times with PBS to remove any excess probe and PdCl₂.[1]
-
Replace the PBS with fresh phenol red-free cell culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~493 nm, Emission: ~527 nm).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. promocell.com [promocell.com]
- 4. ibidi.com [ibidi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenol red - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: Addressing "CO probe 1" Aggregation and Other Common Issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "CO probe 1" (also known as COP-1 or SCT051). While "aggregation" is not a commonly reported issue with this probe, this guide addresses a range of problems that may be misinterpreted as such, including issues with solubility, non-specific staining, and signal variability.
Troubleshooting Guide
This guide provides solutions to potential problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or very low fluorescence signal | Inadequate CO concentration. | Ensure that a sufficient concentration of CO is present. For exogenous CO detection, pre-incubate cells with a CO-releasing molecule (CORM), such as CORM-3 (10 µM for 30 minutes).[1] For endogenous CO, consider stimulating cells with an inducer like heme (100 µM).[2] |
| Absence of Palladium Catalyst (PdCl₂). | This compound requires PdCl₂ to catalyze the reaction that releases the fluorophore. Ensure that both the probe and PdCl₂ are added to the medium at the recommended concentration (typically 1 µM each).[1][2] | |
| Incorrect filter sets. | Use the appropriate excitation and emission wavelengths for fluorescein (Ex/Em = ~493/527 nm).[1][2] | |
| High background fluorescence | Incomplete washing. | After incubation with the probe, wash the cells thoroughly with phosphate-buffered saline (PBS) at least three times to remove any unbound probe.[2] |
| Probe degradation. | Protect the probe from light and store it desiccated at -20°C.[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] | |
| Autofluorescence. | Image a control group of cells that have not been treated with the probe to determine the level of background autofluorescence. | |
| Inconsistent or variable fluorescence between samples | Uneven cell seeding. | Ensure a uniform cell density across all wells or dishes.[2] |
| Inconsistent incubation times. | Adhere to a consistent incubation time for all samples (e.g., 30 minutes at 37°C).[1][2] | |
| Variability in CO production or CORM delivery. | Ensure consistent delivery of CO gas or CORM to all relevant samples. | |
| Cell toxicity or morphological changes | High probe or PdCl₂ concentration. | While this compound has low cytotoxicity, high concentrations of the probe or PdCl₂ may affect cell health.[2] Determine the optimal, lowest effective concentration for your specific cell type and experimental conditions.[1] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). | |
| Precipitate formation in stock or working solutions | Poor solubility. | The probe is supplied as a lyophilized solid.[1] Prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM).[1] Before use, ensure the vial is at room temperature and centrifuge briefly to collect the contents at the bottom.[1] When preparing the working solution, dilute the DMSO stock into the aqueous buffer or medium and mix thoroughly. |
| Contamination of reagents. | Use sterile, high-purity water and buffers. Filter-sterilize solutions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe designed for the detection of carbon monoxide (CO) in living cells.[2] It consists of a fluorescein molecule whose fluorescence is quenched by an allyl ether protecting group. In the presence of CO and a palladium catalyst (PdCl₂), CO reduces Pd(II) to Pd(0), which then cleaves the allyl group in a Tsuji-Trost reaction. This releases the highly fluorescent fluorescein molecule, resulting in a "turn-on" signal.[2]
Q2: How should I store and handle this compound?
A2: Store the lyophilized probe at -20°C, protected from light and moisture.[1] Before preparing a stock solution, allow the vial to warm to room temperature and centrifuge it briefly to ensure all the solid is at the bottom.[1] Stock solutions should be prepared in anhydrous DMSO and can be stored in aliquots at -20°C.[1]
Q3: What is the role of PdCl₂ in the experiment?
A3: PdCl₂ is a necessary catalyst for the detection of CO by this compound. It is reduced by CO to Pd(0), which is the active catalyst for the cleavage of the probe's quenching group.[2] Therefore, it is essential to include PdCl₂ in your experimental setup.
Q4: Is this compound selective for CO?
A4: Yes, this compound exhibits high selectivity for CO over other reactive oxygen and nitrogen species (ROS/RNS) and various biological analytes.[1][3]
Q5: Can I use this compound to detect endogenous CO?
A5: Yes, this compound can be used to detect endogenous CO. To do this, you may need to stimulate the cells with an agent that induces heme oxygenase-1 (HO-1), the primary enzyme responsible for endogenous CO production. Heme is a commonly used stimulus.[2]
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Bring the vial of lyophilized this compound to room temperature. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for a 1 mg vial with a molecular weight of 412.43 g/mol , add 242 µL of DMSO).[1] Mix well and store in aliquots at -20°C.
-
PdCl₂ Stock Solution (1 mM): Prepare a 1 mM stock solution of PdCl₂ in water.
-
CORM-3 Stock Solution (10 mM): Prepare a 10 mM stock solution of CORM-3 in water or an appropriate buffer.
Live Cell Imaging Protocol
-
Cell Seeding: Plate cells in a suitable imaging dish or plate (e.g., 24-well plate) and culture overnight.[1][2]
-
CO Induction (Optional, for exogenous CO): Remove the culture medium and pre-incubate the cells with 10 µM CORM-3 in cell culture medium for 30 minutes at 37°C.[1]
-
Probe Loading:
-
Incubation: Incubate the cells for 30 minutes at 37°C.[1][2]
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS.[2]
-
Imaging: Replace the PBS with fresh cell culture medium and image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~450-490 nm; Emission: ~525-530 nm).[1][2]
Visualizations
Experimental Workflow for CO Detection
Caption: A flowchart illustrating the key steps for detecting CO in live cells using this compound.
Mechanism of this compound Action
Caption: The signaling pathway showing the palladium-catalyzed reaction for CO detection by this compound.
References
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Carbon Monoxide Detection
For researchers, scientists, and drug development professionals investigating the multifaceted roles of carbon monoxide (CO) in biological systems, the selection of an appropriate detection tool is paramount. This guide provides an objective comparison of "CO probe 1" and other commercially available fluorescent probes for the detection of CO in living cells. The comparison is supported by experimental data and detailed methodologies to assist in making an informed decision for your research needs.
Performance Comparison of Fluorescent CO Probes
The following table summarizes the key performance characteristics of "this compound" and several other fluorescent CO probes. These parameters are crucial for evaluating the suitability of a probe for specific experimental applications, such as live-cell imaging and quantitative analysis.
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Fold Change | Response Time | Sensing Mechanism |
| This compound | Fluorescein | ~493 | ~525 | Not explicitly reported; Fluorescein Φ is ~0.92 in 0.1 M NaOH[1] | 37 nM[2] | ~150 | < 20 minutes[3] | Pd-mediated Tsuji-Trost reaction[3] |
| BODIPY-based NIR Probe | BODIPY | ~655 | ~745 | High[4] | 45 nM[4] | Not specified | Not specified | Pd-mediated Tsuji-Trost reaction[4] |
| Coumarin-based Red Emitting Probe | Coumarin Derivative | Not specified | ~608 | High[5] | 31.2 nM[5] | Not specified | Not specified | Pd-mediated Tsuji-Trost reaction[5] |
| Quinazolinone-based Probe (NPQ) | Quinazolinone | ~280 | ~500 | Not specified | Linear range: 1.0–50 µM[6] | Turn-on | Not specified | Reduction of nitro group to amino group[6] |
Signaling Pathways Involving Carbon Monoxide
Carbon monoxide is endogenously produced primarily through the catabolism of heme by the heme oxygenase (HO) enzymes. It acts as a gasotransmitter, modulating various signaling pathways.
Experimental Workflow for Live-Cell Imaging of CO
The following diagram illustrates a typical workflow for detecting and imaging carbon monoxide in living cells using a fluorescent CO probe.
Detailed Experimental Protocols
Reagent Preparation
-
Probe Stock Solution: Prepare a stock solution of the fluorescent CO probe (e.g., 1 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
PdCl₂ Stock Solution: Prepare a stock solution of Palladium(II) chloride (PdCl₂) (e.g., 1 mM) in an appropriate solvent as recommended by the manufacturer.
-
CO-Releasing Molecule (CORM) Stock Solution (for exogenous CO studies): Prepare a stock solution of a CORM (e.g., CORM-3) in the recommended solvent (e.g., DMSO or water) immediately before use.
-
Heme Stock Solution (for endogenous CO induction): Prepare a stock solution of hemin in a suitable solvent (e.g., 0.1 M NaOH) and dilute to the final concentration in cell culture medium.
Live-Cell Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Induction of CO Production (Optional):
-
Endogenous CO: To induce endogenous CO production, replace the culture medium with fresh medium containing an inducer such as heme (e.g., 100 µM) and incubate for a specified period (e.g., 30 minutes) at 37°C.[3]
-
Exogenous CO: To introduce exogenous CO, treat the cells with a CO-releasing molecule (CORM), such as CORM-3 (e.g., 1-10 µM), in fresh culture medium for a defined duration (e.g., 30 minutes) at 37°C.[3]
-
-
Probe Loading:
-
Prepare a working solution of the CO probe and PdCl₂ (typically at a 1:1 molar ratio, e.g., 1 µM each) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).
-
Remove the medium from the cells and add the probe-loading solution.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the probe-loading solution.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths.
-
Acquire images and, if necessary, perform time-lapse imaging to monitor dynamic changes in CO levels.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the images using appropriate image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups to determine the relative change in CO concentration.
-
Note: It is crucial to include appropriate controls in your experiments, such as cells not treated with a CO inducer or CORM, and cells treated with the probe vehicle (e.g., DMSO) alone, to establish baseline fluorescence and control for any potential artifacts. The optimal concentrations of the probe, PdCl₂, and CO inducers/donors, as well as incubation times, should be determined empirically for each cell type and experimental setup.
References
- 1. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06052J [pubs.rsc.org]
- 5. A novel red emission fluorescent probe for monitoring carbon monoxide in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison: CO Probe 1 vs. Electrochemical Sensors for Carbon Monoxide Detection in Research
For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbon monoxide (CO), a critical gaseous signaling molecule, is paramount. This guide provides an objective comparison of two prominent detection methodologies: the fluorescent "CO probe 1" and traditional electrochemical CO sensors. We will delve into their operating principles, performance characteristics, and experimental applications, supported by quantitative data and detailed protocols to aid in selecting the most suitable method for your research needs.
Principles of Detection: A Tale of Two Technologies
This compound , a fluorescent sensor, operates on a "turn-on" mechanism. In the presence of CO and a palladium (II) catalyst (PdCl₂), the non-fluorescent probe undergoes a Tsuji-Trost reaction. CO reduces Pd(II) to Pd(0), which then cleaves an allyl ether protecting group from the probe molecule. This releases a highly fluorescent molecule, typically a fluorescein derivative, resulting in a significant increase in fluorescence intensity that is proportional to the CO concentration.[1] This method is particularly well-suited for visualizing CO within living cells and subcellular compartments.
Electrochemical CO sensors , on the other hand, function as amperometric gas sensors.[2] These devices consist of a working electrode, a counter electrode, and a reference electrode immersed in an electrolyte.[2] When CO gas diffuses across a membrane and reaches the working electrode, it is electrochemically oxidized to carbon dioxide. This reaction generates an electrical current that is directly proportional to the concentration of CO.[2] These sensors are widely used for continuous and quantitative real-time monitoring of CO in the gas phase.
Performance Characteristics: A Quantitative Comparison
The selection of a CO detection method hinges on key performance metrics. The following table summarizes the quantitative performance data for this compound and a typical research-grade electrochemical CO sensor.
| Feature | This compound (Fluorescent) | Electrochemical CO Sensor |
| Principle | Fluorescent turn-on via Pd-catalyzed reaction | Amperometric electrochemical oxidation |
| Limit of Detection (LOD) | 31.2 nM to 58 nM[3][4] | ~0.5 - 1 ppm (~20.5 - 41 µM) |
| Linear Range | Typically in the low micromolar range | 0 - 1000 ppm (or higher) |
| Response Time | ~20 minutes for significant fluorescence enhancement[1] | < 30 to 60 seconds |
| Selectivity | High selectivity over many biological molecules, including some reactive oxygen/nitrogen species. | Susceptible to cross-sensitivity from gases like hydrogen (H₂), nitric oxide (NO), and hydrogen sulfide (H₂S). |
| Application Environment | Primarily in aqueous solutions and for intracellular imaging in living cells. | Primarily for gas phase (headspace) analysis. |
| Temporal Resolution | Lower; typically provides an endpoint or time-integrated measurement of CO production. | High; allows for real-time, continuous monitoring of CO levels. |
| Spatial Resolution | High; enables subcellular localization of CO. | None; measures bulk gas concentration. |
| Cost & Complexity | Requires a fluorescence microscope or plate reader; initial setup cost can be high. The probe itself is a consumable reagent. | Requires a sensor, potentiostat, and data acquisition system; initial setup can be more affordable. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
A. Quantitative Imaging of Intracellular CO using this compound
Objective: To visualize and quantify changes in intracellular CO levels in response to a stimulus.
Materials:
-
"this compound"
-
Palladium (II) chloride (PdCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
CO-releasing molecule (CORM) or other CO-inducing agent (e.g., heme)
-
Cultured cells on glass-bottom dishes suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~520 nm for fluorescein)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of "this compound" in DMSO.
-
Prepare a 1 mM stock solution of PdCl₂ in water.
-
Note: Store stock solutions at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture overnight to allow for adherence.
-
-
CO Induction (Optional):
-
To detect endogenous CO, you may need to stimulate cells with an inducing agent. For example, incubate cells with a known concentration of a CORM or heme in cell culture medium for a specific duration (e.g., 30-60 minutes) at 37°C.
-
-
Probe Loading:
-
Remove the cell culture medium and wash the cells once with PBS.
-
Prepare a loading solution by diluting the "this compound" and PdCl₂ stock solutions in cell culture medium to a final concentration of 1-10 µM each.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells three times with PBS to remove excess probe.
-
Add fresh cell culture medium or PBS to the dish.
-
Image the cells using a fluorescence microscope. Acquire images of both a control (unstimulated) and the treated cell populations.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity of the treated cells to the control cells to determine the relative increase in intracellular CO.
-
B. Headspace CO Measurement from Biological Samples using an Electrochemical Sensor
Objective: To quantitatively measure the rate of CO production from a biological sample in real-time.
Materials:
-
Electrochemical CO sensor with a known measurement range (e.g., 0-100 ppm).
-
Potentiostat or a dedicated sensor interface for data acquisition.
-
Airtight, sealed reaction chamber or vial of a known volume.
-
Septum for gas-tight sampling or injections.
-
Certified CO gas standard for calibration.
-
Nitrogen or argon gas for purging.
-
Your biological sample (e.g., cell suspension, enzyme reaction).
Procedure:
-
Experimental Setup:
-
Place your biological sample in the sealed reaction chamber.
-
Purge the headspace of the chamber with an inert gas (e.g., nitrogen) to remove any ambient CO.
-
Insert the electrochemical CO sensor into the headspace of the chamber, ensuring a gas-tight seal.
-
Connect the sensor to the potentiostat and data acquisition system.
-
-
Sensor Calibration:
-
Prior to the experiment, perform a two-point calibration of the sensor.
-
First, establish a zero point by exposing the sensor to the inert gas.
-
Second, introduce a known concentration of CO from the certified standard into the chamber to establish the span.
-
Generate a calibration curve by introducing several known concentrations of CO and recording the corresponding current output.
-
-
Measurement:
-
Initiate your biological reaction (e.g., by adding a substrate).
-
Record the current output from the electrochemical sensor over time. The data acquisition software should be set to log data at regular intervals.
-
-
Data Analysis:
-
Using the calibration curve, convert the measured current at each time point to the CO concentration in ppm.
-
Knowing the volume of the headspace in the reaction chamber, you can calculate the total moles of CO produced over time.
-
The rate of CO production can be determined from the slope of the curve of CO concentration versus time.
-
Conclusion: Choosing the Right Tool for the Job
The choice between "this compound" and an electrochemical CO sensor ultimately depends on the specific research question.
"this compound" is the superior choice for:
-
Visualizing the spatial distribution of CO within living cells.
-
Applications requiring high sensitivity for detecting low nanomolar concentrations of CO in solution.
-
Studies where subcellular localization of CO is important.
Electrochemical CO sensors are the preferred method for:
-
Real-time, continuous monitoring of CO production rates.
-
Quantitative analysis of CO in the gas phase (headspace).
-
Experiments where high temporal resolution is critical.
-
Applications where a lower-cost, robust setup for bulk CO measurement is sufficient.
By understanding the distinct advantages and limitations of each technology, researchers can make an informed decision to select the most appropriate and powerful tool for their investigations into the multifaceted roles of carbon monoxide in biology and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conversion help! ppmv to mM - Chromatography Forum [chromforum.org]
- 3. Colorimetric and ratiometric fluorescent detection of carbon monoxide in air, aqueous solution, and living cells by a naphthalimide-based probe [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to CO Probe 1: Specificity and Cross-Reactivity in Carbon Monoxide Detection
For researchers, scientists, and drug development professionals, the accurate detection of carbon monoxide (CO), a critical signaling molecule, is paramount. This guide provides an objective comparison of CO Probe 1 (COP-1), a widely used fluorescent probe for CO detection, with other available alternatives. We present supporting experimental data on its specificity and cross-reactivity, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Fluorescent CO Probes
The selection of a fluorescent probe for CO detection hinges on key performance indicators such as the detection limit, fluorescence enhancement, and quantum yield. This compound demonstrates a significant fluorescence turn-on response in the presence of CO.[1] Below is a comparative summary of this compound and other commercially available fluorescent probes for carbon monoxide.
| Probe | Detection Limit | Fold Fluorescence Increase | Quantum Yield (Φ) | Excitation (Ex) / Emission (Em) (nm) | Notes |
| This compound (COP-1) | ~1 µM[1] | 10-fold[1] to 150-fold[2] | Not explicitly stated | 493 / 520[2][3] | Palladium-mediated carbonylation mechanism. Good selectivity and low cytotoxicity.[2][4] |
| FL-CO-1 | 37 nM[5] | >28-fold[6] | 0.92 (fluorescein)[5] | Not explicitly stated | Fluorescein-based, shows colorimetric and fluorescent changes.[5] |
| COSer | Not explicitly stated | 2-fold[1] | Not explicitly stated | Not explicitly stated | Heme protein-based sensor, reversible binding.[1] |
| NIR-Fluorescent Probe | 45 nM[7] | Not explicitly stated | Not explicitly stated | 710 / 745[7] | Near-infrared probe suitable for in vivo imaging.[6] |
| BTCV-CO | 30.8 nM[8] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Ratiometric probe with aggregation-induced emission (AIE) characteristics.[8] |
Specificity and Cross-Reactivity of this compound
A crucial aspect of any fluorescent probe is its selectivity for the target analyte over other potentially interfering molecules present in a biological system. This compound has been demonstrated to exhibit high selectivity for carbon monoxide over a range of biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and biothiols.[4][9]
| Interfering Species | This compound Response |
| Nitric oxide (NO) | No significant response[9] |
| Hydrogen sulfide (H₂S) | No significant response |
| Hydrogen peroxide (H₂O₂) | No significant response[9] |
| Superoxide (O₂⁻) | No significant response[9] |
| Peroxynitrite (ONOO⁻) | No significant response[9] |
| Cysteine (Cys) | No significant response[8] |
| Glutathione (GSH) | No significant response[8] |
Experimental Protocols
Imaging of Carbon Monoxide in Living Cells using this compound
This protocol outlines the steps for the fluorescent imaging of exogenous and endogenous CO in living cells.
Materials:
-
This compound
-
PdCl₂
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
CO-releasing molecule (CORM), e.g., CORM-3 (for exogenous CO)
-
Heme (for inducing endogenous CO)
-
24-well culture plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well culture plate and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of this compound and PdCl₂.
-
Cell Treatment (for exogenous CO):
-
Pre-treat the cells with the desired concentration of a CORM (e.g., 1, 5, or 10 µM CORM-3) in cell culture medium for 30 minutes at 37°C.[2]
-
-
Cell Treatment (for endogenous CO):
-
Pre-treat the cells with an inducer of endogenous CO production (e.g., 100 µM heme) for the desired time.[2]
-
-
Probe Incubation:
-
Washing: Wash the cells three times with PBS to remove excess probe.[2]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Ex/Em: ~493/520 nm).
Selectivity Assay for this compound
This protocol describes a method to assess the selectivity of this compound against various interfering species.
Materials:
-
This compound
-
PdCl₂
-
CO source (e.g., CORM-2)
-
Solutions of various analytes to be tested (e.g., NaNO₂, H₂O₂, Na₂S, Cysteine, Glutathione)
-
Buffer solution (e.g., 8% DMSO in DMEM)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare solutions of this compound (50 µM) and PdCl₂ (100 µM) in the buffer.[8]
-
Addition of Analytes: To separate samples of the probe solution, add the CO source (e.g., 500 µM CORM-2) or one of the interfering analytes (100 µM).[8] A blank solution with only the probe and PdCl₂ should also be prepared.
-
Incubation: Incubate all solutions at 37°C for a set period (e.g., 15-90 minutes).[8]
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all samples using a fluorometer with an excitation wavelength of approximately 493 nm.
-
Analysis: Compare the fluorescence intensity of the samples containing the interfering species to that of the blank and the sample with the CO source to determine the selectivity. A significant increase in fluorescence should only be observed in the presence of the CO source.[8]
Visualizing the Mechanism and Biological Context
To better understand the application of this compound, the following diagrams illustrate its mechanism of action and a relevant biological signaling pathway involving carbon monoxide.
Caption: Mechanism of this compound activation.
Caption: CO signaling in oxidative stress.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Generic synthesis of small-sized hollow mesoporous organosilica nanoparticles for oxygen-independent X-ray-activated synergistic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Comparison of Carbon Monoxide (CO) Probe Sensitivity
For researchers, scientists, and drug development professionals, the sensitive and selective detection of carbon monoxide (CO) is crucial for elucidating its complex roles in cellular signaling and pathophysiology. This guide provides an objective comparison of the performance of various fluorescent CO probes, supported by experimental data and detailed methodologies.
Carbon monoxide, once known primarily for its toxicity, is now recognized as a vital endogenous gasotransmitter, alongside nitric oxide (NO) and hydrogen sulfide (H₂S). It plays a significant role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis. The development of sensitive and selective probes to detect and quantify CO in biological systems is therefore of paramount importance for advancing our understanding of its biological functions and for the development of novel therapeutic strategies.
This guide focuses on fluorescent probes, which offer high sensitivity, spatiotemporal resolution, and the potential for real-time imaging in living cells and organisms. We will compare key performance metrics of several popular CO probes to assist researchers in selecting the most suitable tool for their specific experimental needs.
Quantitative Comparison of Fluorescent CO Probes
The sensitivity and utility of a fluorescent CO probe are determined by several key photophysical and chemical parameters. The following table summarizes these quantitative metrics for a selection of commonly used probes.
| Probe Name | Limit of Detection (LOD) | Quantum Yield (Φ) | Two-Photon Absorption Cross-Section (σ₂) (GM) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Response Time | Selectivity |
| COP-1 | ~10-fold fluorescence increase | - | - | - | < 30 min | High selectivity over reactive nitrogen, oxygen, and sulfur species[1][2][3] |
| CODP-202 | 2.06 nM[4] | - | - | - | - | High |
| HS-CO | 4.5 nM[5] | Significant increase upon reaction | - | - | - | High |
| Fluorescein-based probe | 37 nM[6] | Remarkable turn-on signal | - | - | - | High |
| NIR Probe | 45 nM[7] | - | - | - | - | High |
| RBF-Fe(III) system | 146 nM[8] | Fluorescence decrease | - | - | 2 min (visual) | - |
Experimental Protocols
Accurate and reproducible measurement of probe sensitivity is essential for comparative analysis. Below are detailed methodologies for determining the key performance parameters listed in the table.
Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. For fluorescent probes, it is typically determined from fluorescence titration data.
Protocol:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the CO donor (e.g., CORM-3) or a saturated CO solution in the appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare blank samples containing only the fluorescent probe in the buffer.
-
Measure the fluorescence intensity of the blank samples multiple times (e.g., n=10) to determine the standard deviation of the blank measurement (σ).
-
Perform fluorescence titration: Add increasing concentrations of the CO source to solutions containing a fixed concentration of the probe.
-
Measure the fluorescence intensity at the emission maximum after a set incubation time.
-
Plot the fluorescence intensity as a function of the CO concentration.
-
Determine the slope (K) of the linear portion of the calibration curve at low concentrations.
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is most common.
Protocol:
-
Select a suitable quantum yield standard with a known quantum yield and similar absorption and emission properties to the probe being tested.
-
Prepare a series of solutions of both the standard and the test probe at different concentrations in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the test probe.
-
Integrate the area under the emission spectra for both the standard and the test probe.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Determine the gradients (slopes) of the resulting straight lines for the standard (Grad_st) and the test probe (Grad_x).
-
Calculate the quantum yield (Φ_x) of the test probe using the following equation[11][12]: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, and η_x and η_st are the refractive indices of the solvents used for the test probe and the standard, respectively.
Measurement of Two-Photon Absorption Cross-Section (σ₂)
The two-photon absorption cross-section is a measure of the probability of the simultaneous absorption of two photons. It is a critical parameter for probes used in two-photon microscopy.
Protocol:
-
Utilize a femtosecond pulsed laser tuned to the desired excitation wavelength range.
-
Employ a fluorescence saturation technique or a z-scan method.
-
For the fluorescence method:
-
Measure the two-photon excited fluorescence intensity as a function of the excitation laser power.
-
Compare the signal to that of a well-characterized two-photon standard (e.g., Rhodamine B).
-
The two-photon absorption cross-section can be calculated from the ratio of the fluorescence signals and the known cross-section of the standard, taking into account the quantum yields and collection efficiencies[13][14].
-
-
For the z-scan method:
-
Measure the transmission of the laser beam through the sample as it is moved along the optical axis (z-axis) through the focal point.
-
The resulting z-scan trace will show a valley for a two-photon absorbing material.
-
The two-photon absorption cross-section can be determined by fitting the z-scan data to a theoretical model[15].
-
Signaling Pathways Involving Carbon Monoxide
Fluorescent CO probes are instrumental in visualizing and understanding the signaling cascades initiated by this gasotransmitter. Below are diagrams of key CO-related pathways generated using the DOT language.
Caption: The Heme Oxygenase pathway for endogenous CO production.[16][17][18][19][20]
References
- 1. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probe for Selective Imaging of Carbon Monoxide in Living Cells Using Palladium-Mediated Carbonylation - Available technology for licensing from the University of California, Berkeley [techtransfer.universityofcalifornia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel highly sensitive fluorescent probe for imaging endogenous CO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. OPG [opg.optica.org]
- 15. OPG [opg.optica.org]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Heme Oxygenase-1/Carbon Monoxide: From Metabolism to Molecular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Haeme oxygenase signalling pathway: implications for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Intracellular Carbon Monoxide Detection: "CO probe 1" and Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of carbon monoxide (CO) in living cells is crucial for understanding its diverse roles as a gasotransmitter in various physiological and pathological processes. This guide provides a comparative analysis of "CO probe 1" and other commercially available or well-documented fluorescent probes for intracellular CO detection. We present a summary of their performance characteristics, detailed experimental protocols for their application in different cell lines, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of CO Fluorescent Probes
The selection of an appropriate fluorescent probe for CO detection depends on several factors, including the specific application, the cell type under investigation, and the required sensitivity and temporal resolution. Below is a comparative summary of the key performance indicators for "this compound" and its alternatives.
| Probe Name | Sensing Mechanism | Fluorophore | Excitation (nm) | Emission (nm) | Fluorescence Enhancement | Detection Limit | Quantum Yield (Φ) | Reference |
| This compound | Tsuji-Trost Reaction (PdCl₂ mediated) | Fluorescein | ~493 | ~515 | ~150-fold | 37 nM | ~0.92 (of released Fluorescein)[1] | [1][2] |
| ANRP | Palladium-mediated Carbonylation | Nile Red derivative | ~552 | ~650 | ~25-fold | 0.23 µM | Not Reported | [3] |
| COSer | Genetically Encoded (cpYFP insertion into CooA) | cpYFP | ~514 | ~527 | 24-35% increase | Not Reported | Not Reported | |
| BODIPY-based Probe (NIR) | Tsuji-Trost Reaction (PdCl₂ mediated) | BODIPY derivative | ~690 | ~745 | Not explicitly stated, but significant increase | 45 nM | Not Reported | [4] |
| Coumarin-based Probe | Tsuji-Trost Reaction (PdCl₂ mediated) | Coumarin derivative | Not specified | ~608 | Not explicitly stated, but significant turn-on | 31.2 nM | High | [5] |
Note: Performance characteristics can vary depending on experimental conditions such as pH, temperature, and buffer composition. The fluorescence quantum yield of "this compound" is estimated based on the quantum yield of its released fluorophore, fluorescein, in a basic aqueous solution[6].
Signaling Pathways and Experimental Principles
To provide a better understanding of the biological context and the detection mechanisms, the following diagrams illustrate the Heme Oxygenase-1 (HO-1) pathway for endogenous CO production and the working principles of "this compound" and CO-releasing molecules (CORMs).
Caption: Heme Oxygenase-1 (HO-1) pathway for endogenous CO production.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel red emission fluorescent probe for monitoring carbon monoxide in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Carbon Monoxide Detection: "CO probe 1" and Its Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective detection of carbon monoxide (CO) in biological systems is crucial for understanding its role as a gasotransmitter in various physiological and pathological processes. This guide provides an objective comparison of "CO probe 1" (COP-1), a widely used fluorescent probe for CO, with other notable alternatives. The performance of these probes is evaluated based on their photophysical properties, detection limits, response times, and selectivity, supported by experimental data from the literature.
Introduction to Fluorescent CO Probes
Carbon monoxide is endogenously produced in mammals and participates in a range of physiological activities, including vasodilation, neurotransmission, and the modulation of inflammation and apoptosis[1]. Fluorescent probes have emerged as indispensable tools for the real-time, in situ detection of CO in living cells and tissues, offering high sensitivity and spatiotemporal resolution[2][3]. These probes are typically designed as "turn-on" systems, where the fluorescence is initially quenched and is restored upon reaction with CO.
The majority of currently available fluorescent CO probes, including the pioneering "this compound," operate via palladium (Pd)-mediated reactions[4][5]. These reactions generally fall into two categories: palladium-mediated carbonylation and the Tsuji-Trost reaction.
"this compound" (COP-1): A Palladium-Mediated Carbonylation Probe
"this compound" (COP-1) is a well-established fluorescent probe for detecting carbon monoxide in living cells[5][6]. Its design is based on a boron-dipyrromethene (BODIPY) fluorophore whose fluorescence is quenched by a palladium (Pd) atom.
Mechanism of Action
The detection mechanism of COP-1 involves a palladium-mediated intramolecular oxidative carbonylation reaction. In the presence of CO, the palladium quenches the fluorescence of the BODIPY dye. The binding of CO to the palladium center triggers a carbonylation reaction, leading to the release of the palladium and the restoration of the fluorophore's bright fluorescence[7]. This "turn-on" response allows for the sensitive detection of CO.
Figure 1: Detection mechanism of "this compound" (COP-1).
Alternative Fluorescent CO Probes
Several alternative fluorescent probes for CO have been developed, each with its own distinct mechanism and characteristics. These can be broadly categorized into palladium-based probes utilizing the Tsuji-Trost reaction and probes that operate via other chemical transformations.
Palladium-Based Probes: The Tsuji-Trost Reaction
A significant number of CO probes employ a palladium-catalyzed Tsuji-Trost deallylation reaction. In this strategy, a fluorophore is "caged" with an allyl group, rendering it non-fluorescent. In the presence of CO, Pd(II) is reduced to Pd(0), which then catalyzes the removal of the allyl protecting group, releasing the free fluorophore and restoring its fluorescence[1].
A notable example of this class is FL-CO-1 , a fluorescein-based probe. It offers a low detection limit and has been successfully used for imaging CO in living cells[8][9].
Figure 2: General mechanism of CO detection via the Tsuji-Trost reaction.
Near-Infrared (NIR) Probes
For in vivo imaging applications, probes that excite and emit in the near-infrared (NIR) region (650-900 nm) are highly desirable due to deeper tissue penetration and reduced autofluorescence. Several NIR fluorescent probes for CO have been developed, often based on cyanine or BODIPY dyes modified for CO sensitivity[2][10][11]. Mito-CO-NIR , for example, is a mitochondria-targetable NIR probe that allows for the specific detection of CO in this organelle.
Performance Comparison
The selection of a fluorescent probe depends on the specific experimental requirements. The following table summarizes the key performance characteristics of "this compound" and some of its prominent alternatives.
| Probe Name | Detection Mechanism | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Time | Key Features & Selectivity |
| This compound (COP-1) | Palladium-mediated carbonylation | ~493[1] | ~515 | ~0.23 (for the product)[12] | ~1 µM[5] | < 20 minutes[1] | Good selectivity against various reactive oxygen and nitrogen species[7]. |
| FL-CO-1 | Palladium-catalyzed Tsuji-Trost | ~490[8] | ~520[8] | High (Fluorescein derivative)[8] | 37 nM[8][9] | Rapid[8] | High sensitivity; colorimetric and fluorescent dual signal[8]. |
| CODP-202 | De novo fluorophore construction | ~410 | ~530 | 0.82 (for the product)[12] | 2.06 nM[12] | Fast | Ultra-low background and high signal-to-noise ratio[12]. |
| NIR BODIPY Probe | Palladium-catalyzed Tsuji-Trost | ~690[10] | ~745[10] | Not specified | 45 nM[10] | Not specified | Near-infrared emission, suitable for in vivo imaging[10]. |
| BTCV-CO | Aggregation-induced emission (AIE) | Not specified | Ratiometric | Not specified | 30.8 nM[3] | Not specified | Ratiometric detection with AIE characteristics[3]. |
Experimental Protocols
General Workflow for Cellular CO Imaging
The following is a generalized workflow for detecting CO in living cells using a fluorescent probe. Specific concentrations and incubation times may vary depending on the probe and cell type.
Figure 3: General workflow for cellular CO imaging.
Detailed Protocol for "this compound"
The following protocol is adapted from literature for the use of "this compound" in cultured cells[1]:
-
Cell Preparation: Seed cells (e.g., HeLa cells) in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
CO Induction (for endogenous CO detection): To stimulate endogenous CO production, cells can be pre-treated with an inducer such as heme (e.g., 100 µM) for a specified period (e.g., 30 minutes) at 37°C[1].
-
Exogenous CO Application: For detecting exogenous CO, CO-releasing molecules (CORMs), such as CORM-3, can be added to the cell culture medium at various concentrations (e.g., 1, 5, 10 µM) and incubated for a defined time (e.g., 30 minutes) at 37°C[1].
-
Probe Loading: Prepare a working solution of "this compound" and PdCl₂. A typical final concentration for both is 1 µM in the cell culture medium. Incubate the cells with this mixture for 30 minutes at 37°C[1].
-
Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe and reagents.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation at ~490 nm and emission at ~520 nm).
Use of CO-Releasing Molecules (CORMs)
CORMs are compounds that release CO under specific conditions, providing a convenient way to deliver a controlled amount of CO to cells in culture[10][13][14]. Common CORMs include CORM-1, CORM-2, CORM-3, and CORM-A1[10]. It is important to note that the CO release kinetics and mechanisms can vary significantly between different CORMs[7]. For instance, the release of CO from some CORMs can be triggered by light (PhotoCORMs) or enzymes[13]. When using CORMs, it is crucial to also use an inactive form of the CORM (iCORM) as a negative control to ensure that the observed effects are due to CO and not the CORM backbone or its byproducts[7].
CO Signaling Pathways
CO exerts its biological effects by modulating the activity of various signaling pathways. The use of fluorescent probes has been instrumental in elucidating these pathways.
The cGMP-Dependent Pathway
One of the primary targets of CO is soluble guanylate cyclase (sGC). CO binds to the heme moiety of sGC, activating the enzyme to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation and vasodilation[13].
Mitogen-Activated Protein Kinase (MAPK) Pathways
CO has also been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 MAPK, ERK, and JNK pathways[1]. These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell proliferation. The anti-inflammatory effects of CO are, in part, attributed to the activation of the p38 MAPK pathway[13].
Figure 4: Overview of major CO signaling pathways.
Conclusion
"this compound" remains a valuable and widely cited tool for the fluorescent detection of carbon monoxide in biological systems. Its palladium-mediated carbonylation mechanism provides good selectivity and a clear "turn-on" signal. However, the field has seen the development of numerous alternative probes with improved characteristics, such as lower detection limits (e.g., FL-CO-1, CODP-202), ratiometric detection capabilities (e.g., BTCV-CO), and near-infrared emission profiles suitable for in vivo imaging. The choice of the optimal probe will depend on the specific research question, the required sensitivity, and the experimental model. This guide provides a foundation for researchers to make an informed decision when selecting a fluorescent probe for their studies on the multifaceted roles of carbon monoxide in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A near-infrared-emitting fluorescent probe for monitoring mitochondrial pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells using a palladium-mediated carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Endothelial and Vascular Functions by Carbon Monoxide via Crosstalk With Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to "CO probe 1" for In Vivo Carbon Monoxide Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "CO probe 1" (also known as COP-1) with alternative fluorescent probes for the in vivo detection of carbon monoxide (CO). Recognizing the critical role of CO as a gasotransmitter in various physiological and pathological processes, this document outlines the limitations of "this compound" and presents supporting data for more advanced alternatives.
Introduction to "this compound" and its In Vivo Limitations
"this compound" (COP-1) is a fluorescent probe designed for the detection of carbon monoxide. Its mechanism relies on a palladium-mediated carbonylation reaction. Specifically, the probe consists of a fluorophore quenched by a palladium (Pd) complex. In the presence of CO, the palladium is removed, leading to a "turn-on" fluorescence signal. While effective for in vitro applications and initial cellular imaging, its utility in living organisms is hampered by several key limitations:
-
Toxicity of Palladium: The essential palladium component of "this compound" raises significant toxicity concerns for in vivo applications. Palladium compounds have been shown to induce cardiotoxic effects, including cardiac arrhythmias and a decrease in blood pressure. The administration of palladium salts can lead to damage to the heart muscle. This inherent toxicity can interfere with the biological processes being studied and harm the animal model.
-
Cross-reactivity with Thiols: Palladium complexes are known to react with biological thiols, such as glutathione (GSH) and cysteine (Cys), which are abundant in cells. This cross-reactivity can lead to a false-positive signal, as the interaction with thiols can also cause the release of the fluorophore, independent of the presence of CO. This lack of selectivity is a major drawback for accurately detecting CO in a complex biological environment.
-
Suboptimal Photophysical Properties for Deep Tissue Imaging: "this compound" and similar early-generation probes often exhibit excitation and emission wavelengths in the visible range. This limits their application in deep tissue imaging due to significant absorption and scattering of light by biological tissues, resulting in a low signal-to-noise ratio.
Comparative Analysis of In Vivo CO Probes
The field has seen the development of several alternative CO probes designed to overcome the limitations of "this compound". These probes offer improved photophysical properties, enhanced selectivity, and better biocompatibility. The following table summarizes the quantitative data for "this compound" and selected alternatives.
| Probe | Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Key Advantages for In Vivo Use |
| This compound (COP-1) | Palladium-mediated de-quenching | ~490 | ~515 | Not consistently reported for in vivo | First-generation probe for cellular imaging |
| ANRP | Palladium-mediated reaction | ~580 | ~650 | 0.23 µM | Cell-membrane anchored, good water solubility. |
| BODIPY-based NIR Probe | Tsuji-Trost reaction | ~730 | ~745 | 45 nM | Near-infrared (NIR) emission for deeper tissue penetration, good biocompatibility. |
| CDCI-CO | Tsuji-Trost reaction | ~488 | ~710 | 33 nM | Near-infrared (NIR) emission, large Stokes shift (222 nm). |
| CODP-102 | CO-insertion lactamization | ~370 | ~470 | High sensitivity | High signal-to-noise ratio, superior selectivity over thiols. |
Experimental Protocols
General Protocol for In Vivo Fluorescent CO Imaging in a Mouse Model
This protocol provides a general workflow for imaging CO in a mouse model using a fluorescent probe. Specific parameters such as probe concentration, injection route, and imaging time points should be optimized for each probe and experimental setup.
-
Animal Preparation:
-
Use healthy mice of a suitable strain and age for the study.
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.
-
Remove fur from the imaging area to minimize light scattering and absorption.
-
-
Probe Administration:
-
Prepare the fluorescent CO probe solution in a biocompatible vehicle (e.g., PBS with a small amount of DMSO and a surfactant like Tween-80 to improve solubility).
-
Administer the probe to the mice via an appropriate route, such as intravenous (tail vein) or intraperitoneal injection. The injection volume and probe concentration should be optimized based on the probe's properties and animal weight.
-
-
Induction of CO Production (Optional):
-
To study endogenous CO production, administer a stimulating agent such as lipopolysaccharide (LPS) or heme prior to probe administration.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Set the appropriate excitation and emission filters for the specific fluorescent probe being used.
-
Acquire fluorescence images at various time points after probe administration to determine the optimal imaging window.
-
It is crucial to include control groups, such as a vehicle-injected group and a group without the CO stimulus, to establish baseline fluorescence and assess the probe's response.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the region of interest (ROI).
-
Compare the fluorescence signals between different experimental groups to determine the relative changes in CO levels.
-
Visualizations
**4.1. Signaling Pathway of Endogenous CO Production
Caption: Endogenous CO is primarily produced by the enzyme Heme Oxygenase-1 (HO-1).
**4.2. Experimental Workflow for In Vivo CO Detection
Caption: A generalized workflow for detecting carbon monoxide in a living animal model.
**4.3. Limitations of "this compound" for In Vivo Studies
Validating "CO probe 1" (COP-1) with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent carbon monoxide (CO) probe, COP-1, with alternative probes. It includes a detailed examination of their performance, supported by experimental data, and outlines the crucial step of validating probe-based findings with mass spectrometry.
Introduction to CO Probes and the Need for Validation
Fluorescent probes are indispensable tools for detecting reactive signaling molecules like carbon monoxide in biological systems. COP-1, a widely used probe, operates on a "dequenching" mechanism. A palladium (Pd) moiety quenches the fluorescence of a BODIPY fluorophore. Upon interaction with CO, a palladium-mediated carbonylation reaction occurs, releasing the fluorophore and causing a "turn-on" fluorescent signal. While powerful for cellular imaging, the results from such indirect methods require rigorous validation to ensure that the observed fluorescence change is a direct consequence of the reaction with CO and not due to off-target reactions or other cellular components. Mass spectrometry (MS) serves as a gold standard for this validation by directly identifying the final fluorescent product.
Performance Comparison of CO Fluorescent Probes
The selection of a CO probe depends on various factors, including sensitivity, selectivity, and the specific biological question being addressed. Below is a comparison of COP-1 with other notable CO probes.
| Feature | COP-1 | CODP-102 | FL-CO-1 |
| Sensing Mechanism | Palladium-mediated carbonylation (dequenching) | CO insertion-initiated lactamization (de novo fluorophore construction) | Palladium-mediated deallylation (uncaging) |
| Limit of Detection (LOD) | Not explicitly quantified, but effective in cellular imaging[1] | 0.45–0.9 nM[1] | 37 nM[2][3] |
| Fluorescence Increase | ~10-fold[1] | High signal-to-noise ratio (e.g., 1200:1 at 100 µM)[4] | >100-fold[1] |
| Selectivity | Good selectivity over various reactive oxygen and nitrogen species[1] | High selectivity, with minimal response to other reactive species[4] | High selectivity for CO[2][3] |
| Kinetics | Not explicitly quantified | Second-order rate constant of 220 M⁻¹s⁻¹ (for CODP-106)[1] | Rapid response[2][3] |
| Quantum Yield (ΦF) of Product | Not specified | 0.23 (for FP-1, the product of CODP-102)[4] | 0.92 (for fluorescein, the parent fluorophore)[2] |
Signaling Pathway and Probe Reaction Mechanism
Carbon monoxide is a gasotransmitter involved in various physiological processes. Fluorescent probes like COP-1 are designed to react with CO, leading to a measurable change in their optical properties.
Caption: Reaction mechanism of COP-1 with carbon monoxide.
Experimental Protocols
Cellular Imaging with COP-1
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a suitable imaging dish and culture overnight.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 5 µM COP-1 in a suitable buffer (e.g., PBS with 0.5% DMSO) for 30 minutes at 37°C.
-
CO Treatment: Introduce CO to the cells. This can be achieved by adding a CO-releasing molecule (CORM), such as CORM-3, or by exposing the cells to a solution saturated with CO gas.
-
Imaging: After a desired incubation time (e.g., 30-60 minutes), wash the cells with PBS to remove excess probe. Image the cells using a fluorescence microscope with appropriate filters for the BODIPY fluorophore (e.g., excitation around 488 nm and emission around 515 nm).
Mass Spectrometry Validation of the Reaction Product
This protocol provides a general framework for validating the formation of the fluorescent product from the reaction of a CO probe with CO, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The example focuses on the validation of FP-1, the product of CODP-102.[4]
-
Sample Preparation (In Vitro Reaction):
-
Prepare a solution of the CO probe (e.g., 50 µM CODP-102) in PBS (pH 7.4).
-
Bubble CO gas through the solution or add a CO donor.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
The sample can be directly analyzed or may require a cleanup step, such as solid-phase extraction (SPE), depending on the complexity of the reaction mixture.
-
-
Sample Preparation (from Cell Lysate):
-
After treating cells with the CO probe and CO as described in the cellular imaging protocol, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the supernatant.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the small molecule probe and its product.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the HPLC mobile phase.
-
-
HPLC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) with an electrospray ionization (ESI) source.
-
HPLC Column: A reverse-phase C18 column is typically used for separating small organic molecules.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds. For example, a gradient from 5% to 95% B over 15-20 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is commonly used for these types of molecules.
-
Mass Range: A scan range appropriate for the expected mass of the fluorescent product (e.g., m/z 100-1000).
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion of the expected product. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to confirm its structure through fragmentation patterns.
-
-
Experimental Workflow for Validation
The following diagram illustrates the workflow for validating the results of a CO probe using mass spectrometry.
Caption: Workflow for MS validation of CO probe reaction.
Conclusion
References
- 1. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling CO probe 1
For researchers, scientists, and drug development professionals utilizing CO Probe 1, a fluorescent dye for the detection of carbon monoxide in living cells, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this chemical and its associated reagents.
Core Safety Principles
This compound is an allyl fluorescein ether-based probe that requires the use of a palladium (II) chloride (PdCl2) catalyst for the detection of carbon monoxide.[1][2] Therefore, a comprehensive safety assessment must consider the hazards associated with the probe itself, the palladium catalyst, and any solvents used for its dissolution, such as dimethyl sulfoxide (DMSO).
Personal Protective Equipment (PPE)
When handling this compound and its associated reagents, the following minimum personal protective equipment is mandatory.[3][4] Individual laboratory and institutional safety protocols should always be followed.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[5][6] | Protects eyes from splashes of the probe solution, catalyst, and solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Check glove compatibility with the specific solvents being used.[5] | Prevents skin contact with potentially hazardous chemicals. |
| Body Protection | A buttoned lab coat.[4] | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. If creating aerosols or handling bulk powder, a NIOSH-approved respirator may be necessary.[6] | Minimizes inhalation of airborne particles or vapors. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
1. Preparation of this compound Stock Solution
-
Pre-use Check: Before use, visually inspect the container for any damage.
-
Aliquot Preparation: To prepare a stock solution, briefly centrifuge the vial to collect the solid at the bottom.[2]
-
Dissolution: Following the manufacturer's instructions, dissolve the probe in an appropriate solvent, such as DMSO, to the desired concentration.[1]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
2. Handling of Palladium (II) Chloride (PdCl2)
-
Hazard Awareness: Palladium (II) chloride is corrosive and can cause serious eye damage and skin sensitization.[5]
-
Handling Precautions: Wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat.[5][7] Avoid creating dust. Handle in a well-ventilated area.[8]
-
Spill Response: In case of a spill, avoid breathing dust.[8] Use a dry clean-up method and place the material in a sealed container for disposal.[8]
3. Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a live-cell imaging experiment, incorporating essential safety steps.
4. Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Liquid Waste: All liquid waste containing this compound, palladium (II) chloride, and solvents should be collected in a designated, properly labeled hazardous waste container. Do not pour down the drain.[9]
-
Solid Waste: Contaminated solid waste, such as pipette tips, centrifuge tubes, and gloves, should be placed in a designated hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[9]
Quantitative Data Summary
While a specific occupational exposure limit for this compound is not available, the table below provides exposure limits for related hazardous substances that may be encountered.
Table 2: Occupational Exposure Limits for Related Substances
| Substance | Organization | Exposure Limit |
| Carbon Monoxide | OSHA | 50 ppm (TWA) |
| Palladium Chloride | ACGIH | No established TLV |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can effectively utilize this compound while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. airgas.com [airgas.com]
- 5. carlroth.com [carlroth.com]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. toyochemical.jp [toyochemical.jp]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
